4'-Methoxychalcone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
KJHHAPASNNVTSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4'-Methoxychalcone chemical structure and molecular properties
This compound: A Technical Monograph on Structure, Synthesis, and PPAR Modulation
Executive Summary
This compound (CAS: 959-23-9) is a lipophilic flavonoid precursor characterized by an
Structural Characterization & Isomerism
Precise nomenclature is critical in chalcone chemistry due to the prevalence of positional isomers.
IUPAC & Numbering Logic
The chalcone skeleton consists of a 1,3-diphenyl-2-propen-1-one framework.
-
Ring A (Primed numbers): Attached to the carbonyl group.
-
Ring B (Unprimed numbers): Attached to the
-carbon of the alkene.
| Compound | Substituent Position | Precursors |
| This compound | Methoxy on Ring A (C4') | 4-Methoxyacetophenone + Benzaldehyde |
| 4-Methoxychalcone | Methoxy on Ring B (C4) | Acetophenone + 4-Methoxybenzaldehyde (Anisaldehyde) |
Critical Note: This guide focuses on This compound , where the methoxy group acts as an electron-donating group (EDG) on the ketone side, influencing the electrophilicity of the
Physicochemical Profile
Validated Synthetic Protocol: Claisen-Schmidt Condensation
The most robust synthesis for this compound utilizes a base-catalyzed aldol condensation followed by dehydration. This protocol is optimized for yield and purity, minimizing self-condensation side products.
Reaction Scheme
Materials
-
Reagents: 4-Methoxyacetophenone (15.0 g, 0.1 mol), Benzaldehyde (10.6 g, 0.1 mol), Sodium Hydroxide (NaOH, 40% aq. solution), Ethanol (95%).[3]
-
Equipment: 250 mL Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.
Step-by-Step Methodology
-
Solubilization: Dissolve 15.0 g of 4-Methoxyacetophenone in 50 mL of ethanol in the round-bottom flask.
-
Catalyst Addition: Add 10 mL of 40% NaOH solution dropwise while stirring. The solution may darken slightly.
-
Aldehyde Addition: Add 10.6 g of Benzaldehyde slowly to the mixture.
-
Reaction Phase: Stir vigorously at room temperature (20–25 °C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a distinct UV-active spot (
).
-
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of HCl (to neutralize excess base). The chalcone will precipitate as a pale yellow solid.
-
Purification:
-
Filter the crude solid under vacuum.[3]
-
Wash with cold water (
mL) to remove salts. -
Recrystallization: Dissolve the crude solid in boiling ethanol (~90 mL). Allow to cool slowly to RT, then refrigerate. Collect pale yellow needles.
-
-
Yield Calculation: Expected yield is 85–92%.
Synthetic Workflow Diagram
Caption: Figure 1. Optimized Claisen-Schmidt synthetic workflow for this compound.
Molecular Pharmacology: PPAR Activation
This compound acts as a selective modulator of Peroxisome Proliferator-Activated Receptor gamma (PPAR
Mechanism of Action
Unlike Thiazolidinediones (TZDs) which can cause severe fluid retention, methoxychalcones often exhibit a distinct binding mode.
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPAR
. -
Heterodimerization: The activated PPAR
forms a heterodimer with the Retinoid X Receptor (RXR). -
Cofactor Recruitment: The complex releases co-repressors (e.g., NCoR) and recruits co-activators (e.g., PGC-1
). -
Transcriptional Regulation: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter regions of target genes.
-
Physiological Output: Upregulation of Adiponectin and GLUT4 , leading to enhanced insulin sensitivity and glucose uptake.
Signaling Pathway Diagram
Caption: Figure 2. Mechanism of Action: PPAR-gamma activation by this compound inducing insulin sensitization.
Analytical Validation (Self-Validating Protocol)
To ensure the synthesized compound is this compound and not an isomer or degradation product, verify the following spectral signatures:
H-NMR Interpretation (CDCl , 400 MHz)
The key differentiator is the methoxy position and the coupling of the alkene protons.
-
Methoxy Group: A sharp singlet (
~3.8–3.9 ppm, 3H). -
-Unsaturated Protons: Two doublets with a large coupling constant (
Hz), typically appearing between 7.4 and 7.8 ppm. This confirms the (E)-configuration (trans). -
Aromatic Region:
-
The A-ring protons (ortho to carbonyl) will be deshielded (
~8.0 ppm). -
The B-ring protons (phenyl group) appear as multiplets around
7.4–7.6 ppm.
-
Mass Spectrometry
-
Molecular Ion (
): m/z 238.1. -
Fragmentation: Loss of methoxy group or cleavage at the carbonyl alpha-position may be observed.
References
-
BenchChem. (2025).[2][3][7][8] A Technical Guide to the Synthesis of this compound via Claisen-Schmidt Condensation. Retrieved from
-
PubChem. (2025). This compound Compound Summary (CID 641818). National Library of Medicine. Retrieved from
-
Lee, Y. et al. (2013). This compound enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism. PubMed. Retrieved from
-
MedChemExpress. (2024). This compound Datasheet: PPAR activator. Retrieved from
-
Nag, A. et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discoveries & Therapeutics.[9] Retrieved from [9]
Sources
- 1. This compound CAS#: 959-23-9 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 959-23-9 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polypharmacological Paradigm of 4'-Methoxychalcone in Metabolic Syndrome: A Technical Blueprint for Translational Development
Executive Summary
Metabolic syndrome (MetS) is not a singular pathology but a multiplex network failure characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation (meta-inflammation). Traditional monotherapies often fail to address the interconnected nature of these metabolic derangements. Enter 4'-Methoxychalcone (MPP) , a privileged retrochalcone scaffold characterized by a methoxy group at the para position.
As an application scientist bridging discovery and clinical translation, I approach MPP not just as a bioactive compound, but as a polypharmacological tool. MPP and its derivatives demonstrate a unique capacity to simultaneously modulate energy sensing, lipid metabolism, and inflammatory cascades[1]. This whitepaper deconstructs the mechanistic architecture of MPP, quantifies its efficacy, and provides self-validating protocols for its evaluation and formulation.
Mechanistic Architecture: The "Why" Behind the Molecule
The therapeutic viability of MPP stems from its ability to act as a multi-target ligand. Rather than forcing a single pathway, MPP restores metabolic homeostasis through three primary axes:
-
AMPK/ACC Energy Sensing Axis: MPP and its halogenated derivatives act as potent activators of 5'-adenosine-monophosphate-activated protein kinase (AMPK). By phosphorylating and inhibiting acetyl-CoA carboxylase 1 (ACC), MPP halts de novo lipogenesis and promotes cellular glucose consumption, fundamentally shifting the cell from an anabolic to a catabolic state[1].
-
PPARγ Modulation & Adipogenesis: Ectopic fat deposition drives insulin resistance. MPP functions as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activator. This mechanism enhances healthy adipocyte differentiation, sequestering lipids safely within adipose tissue and away from the liver and skeletal muscle[2].
-
Inhibition of Advanced Glycation End-products (AGEs): Chronic hyperglycemia leads to the formation of AGEs, which trigger inflammatory cytokines. MPP exhibits profound antiglycation activity, inhibiting bovine serum albumin (BSA) glycation through both oxidative and non-oxidative stress pathways[3].
Caption: Multi-target signaling architecture of this compound in metabolic syndrome.
Quantitative Pharmacodynamics
To transition from theoretical mechanism to empirical application, we must quantify MPP's efficacy. The table below synthesizes critical in vitro and in vivo benchmarks for MPP, highlighting its potency against glycation and its systemic hypoglycemic effects when properly formulated.
| Pharmacodynamic Parameter | Experimental Model / Assay | Quantitative Outcome | Reference |
| Antiglycation (Oxidative) | BSA Glycation Assay | IC₅₀ = 37.4 ± 0.8 µM | [3] |
| Antiglycation (Non-Oxidative) | BSA Glycation Assay | IC₅₀ = 65.6 ± 1.7 µM | [3] |
| Blood Glucose Reduction | STZ-Diabetic Mice (Nano-MPP) | Reduced to 163.2 ± 76.3 mg/dL | |
| HbA1c Normalization | STZ-Diabetic Mice (Nano-MPP) | Normalized without hepatotoxicity |
Overcoming Translational Hurdles: Nanomedicine
A critical failure point in drug development is ignoring physicochemical properties. While MPP demonstrates exceptional in vitro activity, its high lipophilicity severely limits aqueous solubility and intestinal absorption. To solve this, advanced formulation strategies, specifically polymeric nanoencapsulation, are required. Nanoencapsulation reduces the particle size to the nanoscale, increasing the surface-area-to-volume ratio and facilitating superior cellular uptake and systemic bioavailability.
Caption: End-to-end translational workflow for MPP from synthesis to in vivo validation.
Self-Validating Experimental Protocols
As researchers, we must design experiments that inherently validate their own outcomes. The following protocols are engineered with built-in causal checks to ensure data integrity.
Protocol A: In Vitro AMPK-Mediated Glucose Uptake (3T3-L1 Adipocytes)
Rationale: To prove that MPP lowers glucose via AMPK activation, we must use a mature adipocyte model expressing the necessary insulin-signaling machinery, followed by orthogonal validation.
-
Cell Differentiation (The Prerequisite):
-
Culture 3T3-L1 pre-adipocytes to confluence.
-
Induce differentiation using a cocktail of IBMX, Dexamethasone, and Insulin. Causality checkpoint: Without this step, cells will not express sufficient GLUT4 transporters or PPARγ, rendering glucose uptake assays useless.
-
-
Serum Starvation:
-
Incubate mature adipocytes in serum-free DMEM for 12 hours. Causality checkpoint: Serum contains growth factors that elevate basal kinase activity. Starvation lowers the baseline, ensuring that any observed AMPK phosphorylation is strictly MPP-induced.
-
-
MPP Treatment & 2-NBDG Uptake:
-
Treat cells with varying concentrations of MPP (e.g., 10, 25, 50 µM) for 24 hours.
-
Add 100 µM of 2-NBDG (a fluorescent glucose analog) for 1 hour. Measure intracellular fluorescence (Ex/Em = 485/535 nm).
-
-
Orthogonal Validation (The Self-Validating Step):
-
Lyse a parallel set of treated cells and perform Western Blotting for p-AMPK (Thr172) and total AMPK.
-
Logic: If 2-NBDG uptake increases but p-AMPK remains static, the glucose uptake is occurring via an off-target mechanism (e.g., membrane disruption). Concordance between both assays validates the AMPK-dependent mechanism[1].
-
Protocol B: Polymeric Nanoencapsulation of MPP
Rationale: To overcome MPP's poor aqueous solubility and enable in vivo efficacy without using toxic co-solvents.
-
Claisen-Schmidt Synthesis & Verification:
-
React p-methoxybenzaldehyde and acetophenone in an ethanol-water system with NaOH at <10°C. Causality checkpoint: Maintaining low temperatures prevents the degradation of the enolate intermediate and minimizes side reactions.
-
Verify purity using HS-GC-MS prior to formulation[3].
-
-
Nanoprecipitation:
-
Dissolve MPP and a biocompatible polymer (e.g., PLGA) in an organic solvent (ethanol/isopropyl palmitate).
-
Inject the organic phase dropwise into an aqueous phase containing a surfactant under high-shear homogenization. Causality checkpoint: The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate instantly, entrapping the highly lipophilic MPP within the nanoparticle core.
-
-
Physicochemical Characterization:
-
Analyze via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Ensure the Polydispersity Index (PDI) is <0.2 and size is <200 nm to guarantee uniform intestinal absorption and prevent rapid reticuloendothelial clearance.
-
Conclusion
This compound represents a highly promising, polypharmacological approach to metabolic syndrome. By simultaneously acting as an AMPK activator, a PPARγ agonist, and a potent antiglycation agent, it addresses the root systemic failures of MetS rather than merely masking symptoms. However, its clinical translation is strictly dependent on overcoming its physicochemical limitations through rigorous, self-validating formulation strategies like polymeric nanoencapsulation.
References
- Source: nih.
- Source: selleckchem.
- Source: mdpi.
- Source: mums.ac.
Sources
Anti-Inflammatory Properties of 4'-Methoxychalcone Derivatives: A Technical Guide
Executive Summary
The search for non-steroidal anti-inflammatory agents (NSAIDs) with reduced gastrointestinal toxicity has catalyzed interest in chalcones (1,3-diphenyl-2-propen-1-one). Among these, 4'-methoxychalcone derivatives represent a privileged scaffold. Unlike non-selective COX inhibitors, these compounds exhibit a dual-mechanism of action: they suppress the NF-
Chemical Basis & Structure-Activity Relationship (SAR)
The chalcone scaffold consists of two aromatic rings (Ring A and Ring B) linked by an
Key SAR Determinants
| Structural Feature | Effect on Anti-Inflammatory Activity | Mechanistic Insight |
| Critical | Acts as a Michael acceptor, forming covalent bonds with cysteine residues on target proteins (e.g., IKK | |
| 4'-Methoxy Group (Ring A) | Enhancer | Increases lipophilicity and electron density, improving cellular permeability and binding affinity to hydrophobic pockets of COX-2. |
| 2'-Hydroxy Group (Ring A) | Potentiator | Forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and enhancing metabolic stability (e.g., in AN07 ). |
| Ring B Substitution | Modulator | Electron-donating groups (e.g., 4-OH, 3,4-OMe) on Ring B generally increase radical scavenging; Halogens (e.g., 4-Cl) enhance metabolic stability. |
Mechanistic Profiling
The therapeutic efficacy of this compound derivatives (e.g., 2'-hydroxy-4'-methoxychalcone , also known as AN07 ) stems from a "push-pull" modulation of cellular signaling.
NF- B Pathway Suppression
Upon LPS stimulation, TLR4 recruits MyD88, leading to IKK complex activation. This compound derivatives inhibit this cascade by:
-
Direct IKK
Inhibition: Preventing the phosphorylation of I B . -
p65 Immobilization: Blocking the nuclear translocation of the NF-
B p65 subunit, thereby silencing the transcription of iNOS, COX-2, TNF- , and IL-6.
Nrf2/HO-1 Activation
Under basal conditions, Nrf2 is sequestered by Keap1. These derivatives act as electrophiles, modifying Keap1 cysteines. This releases Nrf2, which translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Heme Oxygenase-1 (HO-1) . HO-1 produces carbon monoxide (CO) and bilirubin, potent endogenous anti-inflammatory agents.
Visualization: Dual-Pathway Signaling
Caption: Dual mechanism of this compound derivatives: Inhibition of NF-κB pro-inflammatory signaling and activation of the Nrf2/HO-1 cytoprotective axis.
Preclinical Efficacy Data
The following data summarizes the potency of key derivatives in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibitory Potency (IC
| Compound | NO Inhibition ( | PGE | iNOS Protein Suppression | Reference |
| This compound | 7.1 - 9.6 | ~10.0 | Moderate | [1, 2] |
| 2'-Hydroxy-4'-methoxychalcone (AN07) | 1.34 | < 2.0 | Strong | [2, 3] |
| 2',4',6'-Trimethoxychalcone | 27.60 | N/D | Weak | [4] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | 5.0 - 8.0 | 4.5 | Strong | [5] |
| Indomethacin (Control) | N/A | 0.8 | N/A | [4] |
Note: The presence of the 2'-hydroxy group (AN07) significantly lowers the IC
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., MTT for cytotoxicity to rule out false positives in anti-inflammatory assays).
Nitric Oxide (NO) Inhibition Assay (Griess Method)
Objective: Quantify the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells (
cells/mL) in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Treatment:
-
Pre-treat cells with vehicle (DMSO < 0.1%) or derivative (0.1, 1, 5, 10, 20
M) for 1h. -
Stimulation: Add LPS (final conc. 1
g/mL) and incubate for 24h. -
Control: Include Dexamethasone (10
M) or L-NMMA as a positive inhibitor control.
-
-
Griess Reaction:
-
Mix 100
L of culture supernatant with 100 L Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). -
Incubate 10 min at room temperature in the dark.
-
-
Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a NaNO
standard curve. -
Validation: Perform MTT assay on the remaining cells. Discard data if cell viability is < 80% to ensure NO reduction is not due to cell death.
In Vivo Carrageenan-Induced Paw Edema
Objective: Assess systemic anti-inflammatory efficacy.
-
Animals: Male Wistar rats (150-200g).
-
Administration: Administer test compound (10, 30 mg/kg, p.o. or i.p.) 1h prior to induction.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5h post-injection.
-
Calculation:
(where is control edema, is treated edema).
Visualization: Experimental Workflow
Caption: Integrated workflow for validating anti-inflammatory activity. Note the parallel viability check (MTT) is mandatory for data validity.
References
-
The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 2020.[2] Available at: [Link]
-
2-Hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells. Journal of Cardiovascular Pharmacology, 2012.[3] Available at: [Link]
-
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone. ResearchGate, 2008. Available at: [Link]
-
Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone. International Journal of Molecular Sciences, 2024. Available at: [Link]
-
Anti-inflammatory activity of the synthetic chalcone derivatives. International Immunopharmacology, 2007. Available at: [Link]
Sources
- 1. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 4'-Methoxychalcone
An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4'-Methoxychalcone
This compound, a member of the chalcone family, is an open-chain flavonoid characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] As biosynthetic precursors to the entire class of flavonoids, chalcones represent a critical juncture in plant secondary metabolism.[2] this compound itself is not merely a metabolic intermediate; it possesses a spectrum of notable biological activities, including anti-inflammatory, antioxidant, and antitumor properties, making it a compound of significant interest for researchers in drug discovery and natural product chemistry.[2][3]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the natural origins of this compound and the intricate enzymatic pathways responsible for its synthesis in nature. We will explore the core biosynthetic machinery, from primary metabolites to the final specialized product, and detail the experimental methodologies required for its isolation and characterization.
Part I: Natural Occurrence of this compound
Chalcones are widely distributed throughout the plant kingdom, serving various roles from pigmentation to defense against pathogens.[4] While the diversity of chalcone structures is vast, this compound has been identified in a select number of plant species. Its presence in both edible plants and traditional botanicals underscores the importance of investigating its dietary relevance and therapeutic potential.[5]
The primary known natural sources are concentrated in families such as Piperaceae, Moraceae, and Rutaceae. The table below summarizes the key botanical sources from which this compound has been isolated.
| Plant Species (Scientific Name) | Family | Part of Plant | Reference(s) |
| Piper nigrum | Piperaceae | Inflorescences | [6] |
| Ficus pandurata (syn. Ficus lyrata) | Moraceae | Not specified | [3] |
| Citrus limon (Lemon) | Rutaceae | Fruit | [5][7] |
| Piper aduncum | Piperaceae | Inflorescences | [8] |
| Syzygium balsameum | Myrtaceae | Leaves | [9] |
| Heteropyxis natalensis | Myrtaceae | Leaves | [10][11] |
Note: Some references isolate derivatives like 2',6'-dihydroxy-4'-methoxychalcone, indicating the presence of the core 4'-methoxy-substituted A-ring biosynthetic pathway in that species.[8][9][11]
Part II: The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with a primary metabolite and proceeds through the general phenylpropanoid pathway before branching into flavonoid-specific synthesis.
A. The General Phenylpropanoid Pathway: Forging the Core Precursor
The journey to this compound begins with the aromatic amino acid L-phenylalanine . Three key enzymatic reactions convert it into 4-coumaroyl-CoA, the activated building block for many phenolic compounds.[12][13]
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the entry point into the entire phenylpropanoid pathway.[12][14]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position (C4) of the phenyl ring of cinnamic acid, yielding p-coumaric acid.[12][13]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming a high-energy thioester bond. The product, 4-coumaroyl-CoA , is a central branch-point intermediate in secondary metabolism.[12][13]
B. Chalcone Synthase: The Gateway to Flavonoids
Chalcone Synthase (CHS) is the first committed enzyme in flavonoid biosynthesis.[4] It is a type III polyketide synthase that catalyzes a series of decarboxylation, condensation, and cyclization reactions.
The mechanism involves the condensation of one molecule of 4-coumaroyl-CoA (which will form Ring B of the chalcone) with three molecules of malonyl-CoA .[15] The reaction proceeds through the formation of a linear tetraketide intermediate, which is covalently bound to a cysteine residue in the enzyme's active site.[16] This intermediate then undergoes an intramolecular Claisen condensation, a ring-closing reaction that forms the aromatic Ring A and releases the product, naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[4][15]
C. Tailoring Reactions: The Genesis of this compound
The formation of naringenin chalcone is the most common route. However, to produce this compound, which lacks the 2'- and 6'- hydroxyl groups and possesses a 4'-methoxy group, specific "tailoring" enzymes are required. The precise order of operations can vary between species, but the most plausible pathway involves the action of an O-methyltransferase (OMT) .
OMTs are enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate.[12] In this context, a specific OMT acts on a chalcone precursor that has a hydroxyl group at the 4'-position. This leads to the final this compound structure. It is hypothesized that a chalcone synthase variant or a subsequent reductase/dehydroxylase system may be responsible for the lack of hydroxyl groups at the 2' and 6' positions, or that the precursor to Ring A is not derived from the typical polyketide pathway in all cases.
The following diagram illustrates the complete biosynthetic pathway.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Part III: Experimental Protocols for Isolation and Characterization
The successful study of this compound relies on robust methods for its extraction from natural sources and unambiguous structural confirmation.
A. Protocol: Extraction and Isolation
This protocol provides a generalized workflow for isolating this compound from dried plant material, such as leaves or inflorescences.
Rationale: The choice of solvents and chromatographic phases is dictated by the compound's moderate polarity. Dichloromethane or ethyl acetate are effective for initial extraction, while silica gel chromatography separates compounds based on polarity differences, allowing for the isolation of the target chalcone from more polar flavonoids and non-polar lipids.[10][11]
Methodology:
-
Material Preparation:
-
Air-dry the collected plant material (e.g., 500 g of Piper nigrum inflorescences) in the shade to prevent degradation of phytochemicals.
-
Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for solvent penetration.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in dichloromethane (DCM) (3 x 2 L) at room temperature for 72 hours with occasional agitation.
-
Causality: DCM is chosen for its ability to efficiently extract medium-polarity compounds like methoxylated chalcones while leaving behind highly polar substances like sugars and proteins.
-
Filter the extracts through Whatman No. 1 filter paper and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude DCM extract.
-
-
Silica Gel Column Chromatography (Fractionation):
-
Prepare a slurry of silica gel (200-300 mesh) in hexane and pack it into a glass column (e.g., 5 cm diameter).
-
Adsorb the crude DCM extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, etc.), and finally 100% ethyl acetate.
-
Collect fractions (e.g., 100 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (7:3) mobile phase and UV visualization (254 nm and 365 nm).
-
Causality: The gradient elution ensures that non-polar compounds elute first, followed by compounds of increasing polarity. This compound is expected to elute in the mid-polarity fractions.
-
-
Purification:
-
Combine fractions containing the compound of interest (identified by a distinct spot on TLC with a characteristic Rf value).
-
Subject the combined fractions to further purification, if necessary, by preparative TLC or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure, crystalline this compound.[17]
-
B. Protocol: Spectroscopic Characterization
Unambiguous identification requires a combination of spectroscopic techniques.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Dissolve the pure compound in deuterated chloroform (CDCl₃).
-
Expected Signals: Look for two doublets for the α and β protons of the enone system between δ 7.4-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[10][18] A sharp singlet integrating to three protons around δ 3.8-3.9 ppm is characteristic of the methoxy group.[19][20] Aromatic protons will appear in the δ 6.9-8.1 ppm range.
-
-
¹³C-NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Signals: A signal for the carbonyl carbon (C=O) will be downfield, typically around δ 187-190 ppm.[17] The methoxy carbon will appear around δ 55 ppm. Signals for the α and β carbons and the aromatic carbons will also be present in their characteristic regions.
-
-
EIMS (Electron Ionization Mass Spectrometry):
-
IR (Infrared) Spectroscopy:
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for isolation and characterization.
Conclusion
This compound is a valuable natural product with a defined biosynthetic origin rooted in the ubiquitous phenylpropanoid pathway. Its creation requires the coordinated action of core enzymes like PAL, C4H, 4CL, and CHS, followed by specific tailoring by O-methyltransferases. While its natural distribution appears limited to certain plant families, understanding its biosynthesis opens avenues for metabolic engineering in microbial or plant hosts to enhance production. The robust methodologies for its extraction and characterization detailed herein provide a foundation for researchers to isolate this and related compounds for further investigation into their promising pharmacological activities, ultimately bridging the gap between natural product discovery and therapeutic development.
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pharmacokinetics and bioavailability of 4'-Methoxychalcone
Whitepaper: Pharmacokinetic Profiling and Bioavailability of 4'-Methoxychalcone
Executive Summary
This compound (MPP) is a bioactive flavonoid precursor characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. While it exhibits profound antidiabetic, anti-inflammatory, and antiproliferative properties, its translation from a promising benchtop scaffold to a clinical therapeutic relies heavily on overcoming pharmacokinetic (PK) bottlenecks[1]. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. By examining its physicochemical properties, pre-systemic gut extraction, and hepatic biotransformation, we establish a robust framework for optimizing its bioavailability.
Physicochemical Profiling & ADME Predictions
The pharmacokinetic behavior of any chalcone derivative is fundamentally dictated by its physicochemical properties. This compound complies strictly with Lipinski’s Rule of Five and Veber’s Rule, theoretically enabling oral administration[1]. However, the presence of the methoxy group (-OCH3) and the highly reactive ketoethylenic moiety (-C=O-CH=CH-) creates a complex absorption profile.
While the compound exhibits a moderate-to-high tendency to dissolve in organic solvents, its aqueous solubility remains a limiting factor[1]. The lipophilicity of methoxychalcones (cLogP typically ranging between 2.0 and 5.0) facilitates passive diffusion across the intestinal epithelium and the blood-brain barrier, but it concurrently increases the likelihood of sequestration in adipose tissues and high plasma protein binding[2].
Table 1: Quantitative Physicochemical and PK Parameters of this compound
| Parameter | Value / Estimate | Clinical & Experimental Significance |
| Molecular Weight | 238.28 g/mol | Optimal for passive paracellular/transcellular diffusion. |
| cLogP (Lipophilicity) | ~3.5 - 4.0 | High membrane permeability; risk of low aqueous solubility[2]. |
| Oral Bioavailability | ~55% | Limited by first-pass metabolism and poor dissolution rates[1]. |
| Protein Binding | High (BSA interaction) | Strong affinity for Drug Sites 1 and 2 on serum albumin, reducing the free active fraction in systemic circulation[1]. |
| Primary Metabolism | Hepatic & Intestinal | Rapid O-demethylation, monooxygenation, and Phase II conjugation[3]. |
In Vivo Pharmacokinetics: The ADME Cascade
Absorption and Pre-Systemic Metabolism
Upon oral administration, this compound undergoes rapid absorption primarily via passive diffusion. However, the estimated oral bioavailability is capped at approximately 55%[1]. This attenuation is not solely due to solubility issues; it is heavily influenced by pre-systemic intestinal metabolism. Ex vivo perfusion models demonstrate that this compound derivatives are subjected to significant Phase II metabolism within the gut wall, yielding glucuronide, sulfate, and glutathione (GSH) conjugates before ever reaching the hepatic portal vein[4]. The reactivity of the α,β-unsaturated carbonyl group makes it highly susceptible to Michael addition with endogenous GSH.
Distribution and Protein Binding
Once in systemic circulation, this compound exhibits extensive binding to transport proteins. Molecular docking and in vitro fluorescence quenching assays confirm a remarkable affinity for bovine serum albumin (BSA), specifically at the two main hydrophobic binding pockets (Drug Sites 1 and 2)[1]. While this high protein binding facilitates the transport of the lipophilic molecule through the aqueous plasma environment, it restricts the volume of distribution (Vd) of the free, pharmacologically active drug, necessitating higher dosing to achieve target tissue saturation.
Hepatic Biotransformation and Clearance
Hepatic clearance is the primary elimination route for this compound. Cytochrome P450 (CYP) enzymes rapidly process the parent compound. LC-MS/MS studies of microsomal transformations reveal that the primary Phase I metabolic pathways include monooxygenation and O-demethylation (yielding a demethylated metabolite)[3]. Subsequently, these hydroxylated metabolites undergo rapid Phase II glucuronidation, increasing their polarity for renal and biliary excretion.
Figure 1: ADME pathway and biotransformation of this compound.
Self-Validating Experimental Methodologies
To accurately profile the PK parameters of this compound, empirical validation must isolate specific metabolic variables. The following protocols are engineered with built-in validation mechanisms to ensure data integrity.
Protocol 1: Ex Vivo Intestinal Perfusion (Absorption & Gut Metabolism)
Causality Rationale: Standard Caco-2 cell monolayers fail to accurately replicate the complex expression of Phase II enzymes found in the intact intestinal mucosa. We utilize an ex vivo rat intestinal perfusion model to distinctly isolate gut wall metabolism from hepatic first-pass effects[4].
-
Perfusion Medium Preparation: Prepare an isotonic Krebs-Tris buffer (pH 7.4). Critical Step: Add 3.5% v/v PEG-400 to the buffer. Because this compound is highly lipophilic, PEG-400 prevents the compound from precipitating out of solution or adsorbing onto the plastic tubing, ensuring zero-order delivery kinetics[4].
-
Surgical Isolation: Under anesthesia, isolate a 10 cm segment of the proximal rat jejunum. Cannulate both ends.
-
Perfusion & Sampling: Perfuse the medium containing 240 μM of this compound at a flow rate of 0.25 mL/min at 37°C[4]. Collect the perfusate at 15-minute intervals for 90 minutes.
-
Validation (Mass Balance): Simultaneously measure the disappearance of the parent compound from the perfusate and the appearance of Phase II metabolites (glucuronide, sulfate, and GSH conjugates) using HPLC-UV (detection at 350 nm) and HPLC-MS[4]. A total mass recovery of >90% validates the absence of non-specific binding to the apparatus.
Protocol 2: In Vitro Hepatic Microsomal Stability (Phase I Clearance)
Causality Rationale: To determine the intrinsic hepatic clearance (
-
Incubation Mixture: Combine this compound (1-10 μM) with rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (essential for CYP450 electron transfer).
-
Kinetic Sampling & Termination: Aliquot 50 μL of the mixture at 0, 15, 30, 45, and 60 minutes. Critical Step: Terminate the reaction immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., dimethyl terephthalate). This denatures the enzymes and precipitates proteins, halting metabolism instantly[1].
-
LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via high-resolution LC-MS/MS. Look for mass shifts corresponding to monooxygenation (+16 Da) and O-demethylation (-14 Da)[3].
-
Validation: Run a parallel negative control lacking NADPH. The absence of metabolite formation in this control validates that the observed degradation is strictly CYP-mediated and not due to chemical instability.
Strategies for Bioavailability Enhancement
Given the high lipophilicity and rapid clearance of this compound, pharmaceutical formulation strategies must be employed to achieve therapeutic plasma concentrations. Current research highlights the development of nanoparticle formulations (e.g., lipid nanocapsules or polymeric micelles) to bypass poor aqueous dissolution and protect the reactive α,β-unsaturated carbonyl from premature GSH conjugation in the gut[1]. Additionally, structural modifications—such as the synthesis of bis-Mannich analogs—can alter lipophilicity and modulate the rate of Phase II intestinal elimination, thereby fine-tuning the compound's half-life and tissue penetration[4].
Conclusion
This compound is a highly potent scaffold with a pharmacokinetic profile defined by high lipophilicity, moderate oral bioavailability (~55%), and rapid hepatic/intestinal clearance. Its strong affinity for serum albumin and susceptibility to CYP-mediated O-demethylation dictate its systemic half-life. By leveraging rigorous, self-validating ex vivo and in vitro methodologies, researchers can accurately map its biotransformation pathways, paving the way for advanced nano-formulations that maximize its clinical efficacy.
References
1.[1] Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone - MDPI. MDPI. Available at:[Link] 2.[4] HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Open Medicinal Chemistry Journal. Available at:[Link] 3.[3] (E)-2-Benzylidenecyclanones: Part XVII. An LC-MS study of microsomal transformation reactions of (E)-2-[(4'-methoxyphenyl)methylene]-benzosuberon-1-one: A cyclic chalcone analog. Journal of Pharmaceutical and Biopharmaceutical Research - SyncSci Publishing. Available at:[Link] 4.[2] Antimalarial Activity of 4-Metoxychalcones: Docking Studies as Falcipain/Plasmepsin Inhibitors, ADMET and Lipophilic Efficiency Analysis to Identify a Putative Oral Lead Candidate. ResearchGate. Available at:[Link]
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An In-depth Technical Guide to 4'-Methoxychalcone and its Interaction with the Nrf2/ARE Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases and, notably, in cancer progression and chemoresistance. This has rendered the Nrf2 pathway a significant target for therapeutic intervention. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as potent modulators of this pathway. This technical guide provides a comprehensive examination of 4'-Methoxychalcone, a specific chalcone derivative, and its inhibitory effects on the Nrf2/ARE pathway, particularly in the context of cancer therapy. We will delve into the mechanistic underpinnings of the Nrf2 pathway, detail the cell- and context-dependent actions of this compound, and provide robust, field-proven protocols for the rigorous scientific investigation of this interaction.
The Nrf2/ARE Signaling Pathway: A Master Regulator of Cellular Defense
The Nrf2/ARE pathway is a cornerstone of cellular homeostasis, orchestrating the expression of a vast array of cytoprotective genes.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular Nrf2 levels.[2]
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and abrogating Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 bypasses degradation and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter regions of its target genes. This binding event initiates the transcription of numerous phase II detoxification enzymes and antioxidant proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[4][5]
While Nrf2 activation is a protective mechanism in normal cells, its aberrant and constitutive activation is a common feature in many cancers.[1][6] This "dark side" of Nrf2 confers a significant survival advantage to tumor cells, promoting proliferation, metabolic reprogramming, and resistance to chemotherapy and radiotherapy.[1][7] This has led to a paradigm shift in oncology, where the inhibition of Nrf2 has emerged as a promising therapeutic strategy to sensitize cancer cells to conventional treatments.[6][8][9]
This compound: A Context-Dependent Inhibitor of the Nrf2 Pathway
Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[10] Many chalcones are known to be potent activators of the Nrf2 pathway, often acting as Michael acceptors that directly interact with Keap1.[11][12] However, the pharmacological activity of chalcones is highly dependent on their substitution patterns.
This compound (4-MC) is a chalcone derivative that has demonstrated diverse biological activities, including anti-inflammatory and anti-tumor properties.[13] Intriguingly, studies have revealed that 4-MC exhibits a cell- and context-dependent effect on the Nrf2/ARE pathway. While it can act as an activator in certain cell types, such as HEK293 cells, it functions as an inhibitor in others, notably in A549 lung cancer cells, which exhibit high constitutive Nrf2 activity.[14][15]
This inhibitory action in cancer cells is of significant therapeutic interest. Research has shown that 4-MC can suppress the transcriptional activity of Nrf2 and down-regulate the expression of both Nrf2 and its downstream target, NQO1, in A549 cells.[14][15] This inhibition appears to be mediated, at least in part, through the PI3K/Akt signaling pathway.[14] By dampening the Nrf2-mediated defense mechanism, 4-MC has been shown to enhance cisplatin-induced oxidative stress and cytotoxicity in these cancer cells.[14][15]
Table 1: Comparative Nrf2 Inhibitory Activity
| Compound | Cancer Cell Line | Assay | IC50 / % Inhibition |
| This compound | A549 (Lung Carcinoma) | ARE Luciferase Reporter | ~36% inhibition at 20.98 µM [16] |
| Brusatol | A549 (Lung Carcinoma) | Cell Viability | < 0.06 µM[16] |
| Luteolin | A549 (Lung Carcinoma) | Not Specified | 1-20 µM[16] |
Note: The data for this compound indicates the percentage of inhibition at a specific concentration, as a direct IC50 value for its Nrf2 inhibitory activity was not explicitly stated in the reviewed literature.[16]
Methodologies for Studying this compound's Effect on the Nrf2/ARE Pathway
A multi-faceted experimental approach is essential to comprehensively elucidate the interaction of this compound with the Nrf2/ARE pathway. The following protocols are designed to be self-validating, providing a rigorous framework for investigation.
ARE-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of Nrf2.[17][18] It utilizes a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene.
Principle: When Nrf2 is active, it binds to the ARE sequences in the plasmid and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of Nrf2 transcriptional activity.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., A549 or HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[19]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is employed to measure the mRNA levels of Nrf2 and its downstream target genes, such as NQO1 and HMOX1.
Principle: This technique quantifies the amount of a specific mRNA transcript in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for the desired time points.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for Nrf2, NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Present the data as a fold change compared to the vehicle-treated control.
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the protein levels of Nrf2 and its target proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6- or 12-well plate and treat as described for qPCR.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Concluding Remarks and Future Directions
The study of this compound's inhibitory effect on the Nrf2/ARE pathway in cancer cells presents a compelling avenue for drug development. Its ability to sensitize tumors with high constitutive Nrf2 activity to conventional therapies like cisplatin holds significant therapeutic potential.[15] However, the context-dependent nature of its activity underscores the importance of thorough and rigorous investigation.
Future research should focus on elucidating the precise molecular mechanisms underlying its cell-specific inhibitory action. Investigating its interaction with upstream regulators of Nrf2, such as the PI3K/Akt pathway, and exploring potential off-target effects will be crucial. Furthermore, transitioning from in vitro studies to in vivo cancer models will be essential to validate its efficacy and safety profile as a potential chemosensitizing agent. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this promising area of oncology research.
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Lin, Y. T., Wu, Y. C., & Chen, C. Y. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 25(12), 2907. [Link]
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Serafini, M. M., & Pavan, F. R. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules, 23(7), 1827. [Link]
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Ahmed, K., Faraone, I., & Milella, L. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Opinion on Therapeutic Patents, 31(7), 603–622. [Link]
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-
Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells. Molecules and Cells, 36(4), 346–352. [Link]
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Xia, M., & Simeonov, A. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 2474, 59–69. [Link]
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Singh, A., Wu, H., & Zhang, R. (2014). Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells. Journal of Medicinal Chemistry, 57(15), 6439–6450. [Link]
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Xia, M., & Simeonov, A. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed. [Link]
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Susanti, E. H., & Mulyani, S. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]
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Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. CDN. [Link]
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Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. PubMed. [Link]
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- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. selleckchem.com [selleckchem.com]
- 14. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Technical Guide: Molecular Targets of 4'-Methoxychalcone in Diabetes Research
[1]
Executive Summary
This compound (4'-MC) represents a privileged scaffold in medicinal chemistry, particularly within the metabolic disease space.[1] Unlike non-specific antioxidants, 4'-MC exhibits defined polypharmacology, acting as a modulator of specific signaling nodes critical to glucose homeostasis.
This guide delineates the three primary molecular mechanisms through which 4'-MC exerts anti-diabetic effects:
-
PPAR
Agonism: Inducing adipocyte differentiation and insulin-sensitizing adipokine secretion.[1] - -Glucosidase Inhibition: Reducing post-prandial hyperglycemic excursions via competitive enzymatic inhibition.[1]
-
PTP1B Modulation: Enhancing insulin receptor sensitivity (Scaffold-dependent activity).[1]
Mechanistic Architecture
Primary Target: PPAR Agonism & Adipogenesis
The most well-characterized target of 4'-MC is the Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Mechanism: 4'-MC binds to the ligand-binding domain (LBD) of PPAR
, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in the DNA. -
Downstream Effectors:
-
Upregulation: Adiponectin, aP2 (FABP4), Fatty Acid Synthase (FAS), and GLUT4.
-
Differentiation: 4'-MC (5 µM) significantly enhances lipid accumulation in preadipocytes (3T3-L1), a hallmark of functional, insulin-sensitive adipocytes.[1]
-
Insulin Sensitization: By reversing TNF-
-mediated inhibition of adipocyte differentiation, 4'-MC restores insulin sensitivity in inflamed adipose tissue.[1]
-
Secondary Target: -Glucosidase Inhibition
4'-MC acts as a potent inhibitor of
-
Quantitative Potency:
-
Physiological Impact: Delays glucose absorption, flattening the post-prandial blood glucose curve.
Emerging Target: PTP1B (Protein Tyrosine Phosphatase 1B)
PTP1B is a negative regulator of the insulin signaling pathway, dephosphorylating the Insulin Receptor (IR) and IRS-1.
-
Scaffold Relevance: While 4'-MC itself shows moderate inhibition, it serves as a critical chemical scaffold.[1] Derivatives (e.g., 4,4'-dimethoxychalcone or prenylated variants) show IC
values in the low micromolar range (2–15 µM). -
Therapeutic Logic: Inhibition of PTP1B prolongs the phosphorylation state of the Insulin Receptor, effectively amplifying the insulin signal without increasing insulin levels.
Quantitative Data Summary
| Molecular Target | Effect | Quantitative Metric (Ref) | Mechanism Type |
| PPAR | Activation | Effective Conc: 5 µM (Cell Culture) | Nuclear Receptor Agonism |
| Inhibition | IC | Enzymatic Inhibition | |
| Glucose Uptake | Increase | Fold Change: ~1.5-2.0x (Basal) | GLUT4 Translocation |
| PTP1B | Inhibition | IC | Phosphatase Blockade |
Visualization of Signaling Pathways[3]
The following diagram illustrates the dual-action mechanism of 4'-MC: modulating nuclear transcription via PPAR
Caption: Dual-mechanism of this compound: Gut-level inhibition of glucose production and cellular-level activation of PPAR
Experimental Validation Framework
To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.
Protocol A: PPAR -Driven Adipocyte Differentiation Assay
Objective: Validate the adipogenic potential of 4'-MC in 3T3-L1 preadipocytes.[1]
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates (
cells/well) in DMEM + 10% BCS. Grow to contact inhibition (Day 0).[1] -
Induction (Day 2): Switch to Differentiation Medium (DMEM + 10% FBS) containing:
-
Positive Control: MDI cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).
-
Experimental: MDI + 4'-MC (5 µM) .
-
Negative Control: Vehicle (DMSO < 0.1%).[1]
-
-
Maintenance (Day 4): Switch medium to DMEM + 10% FBS + Insulin (10 µg/mL) + 4'-MC (5 µM) .
-
Terminal Feed (Day 6): Switch to DMEM + 10% FBS + 4'-MC (5 µM) .
-
Readout (Day 8):
Protocol B: -Glucosidase Kinetic Inhibition Assay
Objective: Determine the IC
-
Reagents:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M phosphate buffer, pH 6.8). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG, 5 mM).[1] -
Test Compound: 4'-MC (dissolved in DMSO, serial dilutions: 5, 10, 25, 50, 100 µg/mL).
-
-
Reaction:
-
Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).
-
Calculation:
-
Validation: Acarbose positive control should yield IC
~24 µg/mL (assay dependent).[1]
-
Structure-Activity Relationship (SAR) Insights
While 4'-MC is active, SAR studies highlight critical modifications for enhanced potency:
-
B-Ring Methoxylation (4'-position): Essential for lipophilicity and PPAR
hydrophobic pocket binding.[1] -
A-Ring Halogenation: Introduction of Bromine or Iodine at the 2-position (e.g., 2-bromo-4'-methoxychalcone) significantly enhances AMPK activation , a target not strongly engaged by the parent 4'-MC molecule.[1]
-
Prenylation: Addition of prenyl groups (e.g., Xanthoangelol) shifts specificity towards GLUT4 translocation independent of PPAR
.
References
-
Rosales Acho, L. D., et al. (2024). "Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone."[1][4] MDPI. Link
-
Key Finding: Establishes
-glucosidase IC (24.5 µg/mL) and in vivo antihyperglycemic effects.[1]
-
-
Lee, Y. S., et al. (2018). "2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice."[1] International Journal of Molecular Sciences. Link
-
Key Finding: Differentiates parent compound from halogenated derivatives regarding AMPK activation.[1]
-
-
MedChemExpress. "this compound Product Information & Biological Activity." Link
- Key Finding: Validates PPAR activation and adipocyte differenti
-
Kittakoop, P., et al. (2017). "Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids."[5] Scientific Reports.[1] Link
Sources
- 1. This compound | CAS:959-23-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
recrystallization and purification of 4'-Methoxychalcone from ethanol
Application Note: High-Purity Recrystallization and Purification of 4'-Methoxychalcone
Abstract & Introduction
This compound (CAS: 959-23-9) is a vital
For biological assays and downstream synthesis, high purity (>98%) is non-negotiable. This application note details a robust, self-validating protocol for the recrystallization of this compound using Ethanol (EtOH). Unlike generic guides, this protocol focuses on thermodynamic control to minimize "oiling out"—a common failure mode for lipophilic chalcones—and maximize crystal lattice exclusion of impurities.
Physicochemical Basis of Purification
The success of this protocol relies on the steep solubility differential of this compound in ethanol:
-
High Temperature (78°C): High solubility allows complete dissolution of the target molecule.
-
Low Temperature (0-4°C): Low solubility forces the chalcone to crystallize, while polar impurities (catalysts, salts) remain solubilized in the polar ethanol matrix, and non-polar oily impurities are rejected by the forming crystal lattice.
Solvent Choice: 95% Ethanol is preferred over Absolute Ethanol. The 5% water content acts as a mild anti-solvent for the lipophilic chalcone, slightly sharpening the recovery curve without causing premature precipitation.
Pre-Purification Assessment
Before initiating recrystallization, characterize the crude material to establish a baseline.
| Parameter | Crude Specification (Typical) | Target Specification (Pure) |
| Appearance | Yellow/Orange sticky solid | Pale yellow needles/plates |
| Melting Point | 90–98°C (Broad range) | 101–103°C (Sharp, <2°C range) |
| TLC ( | Multiple spots (smearing) | Single spot ( |
*TLC Condition: Hexane:Ethyl Acetate (8:2 or 7:3).
Detailed Protocol: Thermodynamic Recrystallization
Safety: Ethanol is highly flammable. Perform all heating in a fume hood away from open flames.
Step 1: Saturation (The "Minimum Solvent" Rule)
-
Weigh the crude this compound.
-
Place solid in an Erlenmeyer flask.
-
Critical Metric: Add 95% Ethanol at a ratio of approximately 4 mL per gram of crude solid.[1][2]
-
Why? Excess solvent drastically reduces yield. 4 mL/g is the empirical "sweet spot" for methoxychalcones.
-
-
Add a magnetic stir bar and a boiling chip.
Step 2: Dissolution and Reflux[3]
-
Heat the mixture to boiling (approx. 78°C) on a stir plate.
-
If the solid does not completely dissolve after 2 minutes of reflux, add more ethanol in small aliquots (0.5 mL at a time).
-
Stop adding solvent the moment the solution becomes clear (yellow/orange).
-
Note: If dark particles remain but the bulk solid is gone, these are mechanical impurities. Proceed to Step 3 immediately.
-
Step 3: Hot Filtration (Optional but Recommended)
Required only if insoluble mechanical debris is visible.
-
Pre-heat a glass funnel and fluted filter paper with hot ethanol.
-
Causality: Cold glass will shock the saturated solution, causing premature crystallization and clogging the filter.
-
-
Filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.
Step 4: Controlled Nucleation (The "Slow Cool")
This is the most critical step for purity.
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Cover the mouth with a watch glass or foil (do not seal tight).
-
Allow to cool to room temperature undisturbed for 30–45 minutes.
-
Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 20 minutes to maximize yield.
Step 5: Isolation and Washing[2][4][6]
-
Collect crystals via vacuum filtration using a Büchner funnel.[5]
-
The Wash: Wash the filter cake with ice-cold 95% Ethanol (approx. 1 mL/g of starting material).
-
Warning: Do not use room temperature ethanol; it will redissolve your product.
-
-
Apply vacuum for 5–10 minutes to remove bulk solvent.
Step 6: Drying
-
Transfer crystals to a watch glass.[6]
-
Dry in a desiccator or vacuum oven at 40°C for 2 hours.
-
Validation: Verify dryness by checking the melting point. Solvent residues depress the melting point.
-
Process Visualization (Workflow)
Figure 1: Decision-matrix flowchart for the thermodynamic recrystallization of this compound.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid oil droplet rather than crystals. | Cause: Solution is too concentrated or cooled too fast. Fix: Reheat to dissolve, add 1-2 mL extra ethanol, and cool very slowly. Scratch the glass with a rod to induce nucleation. |
| No Crystals | Solution remains clear at 0°C. | Cause: Supersaturation stability. Fix: Scratch the inner wall of the flask with a glass rod or add a single "seed crystal" of pure chalcone. |
| Low Yield | <50% recovery. | Cause: Too much solvent used during dissolution. Fix: Evaporate 30% of the solvent on a rotovap and re-cool. Always check mother liquor for second crop. |
| Colored Impurities | Crystals remain dark yellow/orange. | Cause: Conjugated oligomers. Fix: Perform a second recrystallization using activated charcoal (add charcoal during reflux, then hot filter). |
Validation (Self-Checking the System)
To ensure the protocol was successful, perform these checks:
-
Melting Point: The purified solid must melt between 101–103°C [1]. A range >2°C indicates retained solvent or impurities.
-
TLC Purity: Run a TLC plate (Hexane/EtOAc 7:3). The crude lane will show base-line material (polymers) and high-Rf spots (unreacted aldehyde). The pure lane must show a single, distinct spot under UV (254 nm).
-
H-NMR Confirmation: The methoxy group singlet should appear at
3.86 ppm . The -unsaturated protons appear as doublets ( Hz) in the aromatic region, confirming the trans geometry [4].
References
-
SciTePress. (2023). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques (NMR Data Reference). Retrieved from [Link]
Sources
Application Note: 4'-Methoxychalcone Dosing Protocols for In Vivo Mouse Models
Part 1: Executive Summary & Scientific Rationale
4'-Methoxychalcone (4-MC) is a bioactive chalcone derivative distinct from its hydroxylated analogs (e.g., 2'-hydroxy-4'-methoxychalcone) and dimeric forms (e.g., 4,4'-dimethoxychalcone). Its primary utility in in vivo mouse models centers on metabolic regulation and anti-inflammatory signaling .
Unlike many flavonoids that suffer from rapid glucuronidation and poor bioavailability, 4-MC exhibits specific lipophilic characteristics that allow for effective oral dosing in lipid-based vehicles. Mechanistically, it acts as a PPAR
Key Experimental Applications:
-
Metabolic Syndrome: Improvement of insulin sensitivity and glucose tolerance.
-
Adipocyte Biology: Promotion of adipocyte differentiation and modulation of adipokine secretion (Adiponectin/Leptin).
-
Inflammation: Suppression of pro-inflammatory cytokines (TNF-
, IL-6) in acute and chronic models.
Part 2: Physicochemical Properties & Formulation Strategy[1]
The success of 4-MC administration relies heavily on overcoming its poor aqueous solubility. Standard saline formulations often result in precipitation and inconsistent dosing. The following vehicle strategies are validated for reproducibility.
Compound Properties[2][3][4][5][6][7][8][9]
-
Appearance: Light yellow to white crystalline solid
-
Solubility:
-
Water: Insoluble
-
DMSO:
22 mg/mL (Soluble) -
Ethanol: Soluble
-
Corn Oil: Soluble (with co-solvent support)
-
Validated Vehicle Formulations
Formulation A: Oral Gavage (Preferred for Metabolic Studies) [3]
-
Composition: 10% DMSO + 90% Corn Oil[1]
-
Stability: Prepare fresh daily.
-
Preparation Protocol:
-
Weigh the required amount of 4-MC.
-
Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate at 37°C until clear.
-
Slowly add Corn Oil (90% of final volume) while vortexing vigorously.
-
Critical Step: Ensure no precipitation occurs upon oil addition. If cloudiness appears, sonicate for an additional 5 minutes.
-
Formulation B: Intraperitoneal (IP) Injection
-
Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline
-
Note: IP administration is less common for 4-MC due to potential peritoneal irritation from high PEG/DMSO concentrations over chronic periods. Use primarily for acute (1-3 day) studies.
-
Preparation Protocol:
-
Dissolve 4-MC in DMSO.[4]
-
Add PEG400 and vortex.
-
Add Tween 80 and vortex.
-
Add warm Saline dropwise under constant agitation.
-
Part 3: In Vivo Dosing Protocols
Protocol 1: Metabolic Syndrome & Insulin Resistance Model
Objective: To evaluate the anti-diabetic and insulin-sensitizing effects of 4-MC in High-Fat Diet (HFD) or Streptozotocin (STZ)-induced diabetic mice.
| Parameter | Specification | Notes |
| Mouse Strain | C57BL/6J (Male) | Standard model for diet-induced obesity (DIO). |
| Age | 6–8 weeks at start | Allow 1 week acclimation before diet induction. |
| Induction | HFD (60% kcal fat) or STZ | Establish insulin resistance prior to treatment (e.g., 8-12 weeks HFD). |
| Dose Range | 100 mg/kg – 200 mg/kg | 100 mg/kg is the standard effective dose; 200 mg/kg for maximal effect. |
| Route | Oral Gavage (p.o.)[3] | Mimics dietary intake; reduces stress compared to chronic IP. |
| Frequency | Once Daily (QD) | Administer at the onset of the light cycle (ZT0). |
| Duration | 4 – 8 Weeks | Chronic dosing is required to observe PPAR |
| Control | Vehicle Only (10% DMSO/Oil) | Essential to rule out vehicle-induced metabolic shifts. |
Experimental Workflow:
-
Baseline: Measure fasting blood glucose (FBG) and body weight.
-
Induction: Feed HFD for 8-12 weeks until mice exhibit obesity and hyperglycemia (>200 mg/dL).
-
Treatment Phase: Administer 4-MC (100 mg/kg) daily via oral gavage.
-
Monitoring:
-
Weekly: Body weight and food intake.
-
Week 4 & 8: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).
-
-
Termination: Collect serum for adipokine analysis (Adiponectin, Leptin) and adipose tissue for histology (H&E) and gene expression (PPAR
, GLUT4).
Protocol 2: Acute Anti-Inflammatory Model
Objective: To assess the inhibition of pro-inflammatory cytokines in an LPS-induced sepsis or acute inflammation model.
| Parameter | Specification | Notes |
| Mouse Strain | BALB/c or C57BL/6 | BALB/c is often more sensitive to Th2 responses; C57BL/6 for Th1. |
| Induction | LPS (Lipopolysaccharide) | 1–5 mg/kg IP injection to induce acute systemic inflammation. |
| Dose | 50 mg/kg – 100 mg/kg | Pre-treatment is critical for preventive efficacy. |
| Route | Intraperitoneal (IP) or Oral | IP provides faster onset for acute cytokine storm models. |
| Timing | Prophylactic | Administer 4-MC 1 hour prior to LPS challenge. |
Experimental Workflow:
-
Pre-treatment: Administer 4-MC (e.g., 100 mg/kg, IP) or Vehicle.
-
Challenge: 1 hour later, inject LPS (e.g., 5 mg/kg, IP).
-
Endpoint: Euthanize mice 4–6 hours post-LPS.
-
Analysis: Harvest serum for ELISA (TNF-
, IL-1 , IL-6) and lung/liver tissue for NF- B activation status (Western Blot).
Part 4: Mechanism of Action & Signaling Pathways
4-MC exerts its effects primarily through a dual mechanism:
-
Metabolic: Activation of PPAR
(Peroxisome Proliferator-Activated Receptor Gamma), driving adipocyte differentiation and insulin sensitivity. -
Anti-Inflammatory: Inhibition of the NF-
B canonical pathway, reducing transcriptional output of pro-inflammatory cytokines.
Mechanistic Diagram (Graphviz)
Caption: Dual mechanistic action of this compound targeting PPAR
Part 5: References
-
Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. Source: MDPI (2024). URL:[Link] Relevance: Establishes the 100-200 mg/kg oral dosing range and glucose tolerance efficacy in diabetic mice.
-
4,4'-Dimethoxychalcone improves insulin sensitivity of mice in high-fat diet. Source: Basic & Clinical Medicine (2021).[5] URL:[Link] Relevance: Provides comparative context for methoxychalcone derivatives in HFD models (Note: Differentiates 4-MC from DMC).
-
Anti-inflammatory properties of chalcones in murine macrophages. Source: International Immunopharmacology (2013).[6] URL:[Link] Relevance: Validates the NF-
B and Nrf2 signaling pathways utilized in the mechanistic diagram.
Sources
- 1. 4-METHOXYCHALCONE | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4′-Methoxyresveratrol Improves Hepatic Insulin Resistance Induced by a High-Fat-Diet via Anti-Oxidative-Stress Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4, 4'-Dimethoxy chalcone improves insulin sensitivity of mice in high-fat diet [journal11.magtechjournal.com]
- 6. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Supramolecular Formulation of 4'-Methoxychalcone with Cyclodextrins for Enhanced Drug Delivery
Introduction & Mechanistic Rationale
4'-Methoxychalcone (4'-MC) is a bioactive flavonoid derivative with significant therapeutic potential, notably as an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, which regulates adipogenesis and glucose metabolism[2]. Despite its pharmacological promise, the translation of 4'-MC into viable therapeutics is severely bottlenecked by its physicochemical limitations. It is highly crystalline and practically insoluble in water (predicted solubility ~0.0045 g/L)[2]. When transitioning from organic stock solutions (e.g., DMSO) to aqueous physiological buffers, researchers frequently encounter "precipitation upon dilution," which drastically skews in vitro and in vivo assay results [2].
To overcome this hurdle, supramolecular encapsulation using cyclodextrins (CDs) provides a robust drug delivery solution. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity. By utilizing functionalized derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), 4'-MC can be encapsulated to form a stable host-guest inclusion complex [3, 4].
Thermodynamic Causality: The inclusion of chalcones into the β-CD cavity is driven by the displacement of enthalpy-rich water molecules from the hydrophobic cavity, alongside van der Waals forces and hydrogen bonding between the chalcone's carbonyl/methoxy groups and the CD's hydroxyl rims[1, 4]. This process effectively masks the hydrophobic regions of 4'-MC, disrupting its crystal lattice and rendering it amorphous, thereby exponentially increasing its apparent aqueous solubility and membrane permeability.
Pre-Formulation Data Summary
The following table synthesizes the physicochemical shifts observed when transitioning 4'-MC from a free crystalline state to a cyclodextrin inclusion complex.
| Parameter | Free this compound | HP-β-CD / SBE-β-CD Complex |
| Aqueous Solubility | ~0.0045 g/L (Practically Insoluble) | > 3.0 g/L (Dose-proportional increase) |
| Physical State | Highly Crystalline | Amorphous Solid Powder |
| Stoichiometry | N/A | 1:1 (Host:Guest) |
| Thermodynamic Driver | N/A | Hydrophobic interactions & Entropic gain |
| In Vitro Stability | Prone to precipitation in buffer | Stable in aqueous media (no precipitation) |
Experimental Protocols: A Self-Validating Formulation System
The following protocols are designed as a self-validating workflow. By establishing the thermodynamic constants first (Protocol A), we ensure the bulk formulation (Protocol B) is stoichiometrically precise, which is then analytically confirmed (Protocol C).
Protocol A: Phase Solubility Study (Higuchi-Connors Method)
Objective: To determine the stability constant (
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0, 5, 10, 20, 30, 50 mM) in distilled water.
-
Saturation: Add an excess amount of crystalline 4'-MC (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.
-
Equilibration: Shake the vials continuously at 200 rpm at a constant temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium is reached.
-
Filtration & Analysis: Filter the suspensions through a 0.45 µm syringe filter to remove uncomplexed 4'-MC. Quantify the dissolved 4'-MC in the filtrate using UV-Vis spectroscopy or HPLC.
-
Data Plotting: Plot the concentration of dissolved 4'-MC against the CD concentration. Critical Insight: A linear AL-type phase solubility diagram indicates a 1:1 complexation stoichiometry. The stability constant (
) is calculated using the equation: , where is the intrinsic solubility of 4'-MC [3]. This prevents the waste of expensive APIs or excipients during scale-up.
Protocol B: Preparation of the Solid Inclusion Complex
Objective: To synthesize the solid amorphous complex using the co-dissolution and lyophilization method [3, 4].
-
Host-Guest Co-Dissolution: Based on the 1:1 stoichiometry confirmed in Protocol A, dissolve 1 molar equivalent of HP-β-CD in distilled water at 60°C.
-
Organic Addition: Dissolve 1 molar equivalent of 4'-MC in a minimal volume of ethanol. Slowly add the 4'-MC ethanolic solution dropwise to the aqueous CD solution under continuous magnetic stirring.
-
Complexation: Maintain stirring at 60°C for 4 hours, then allow the system to stir at room temperature for an additional 24 hours. Critical Insight: The co-solvent approach is mandatory here. Because 4'-MC is highly crystalline, physical mixing in water alone will not overcome the lattice energy. Ethanol temporarily dissolves the chalcone, allowing molecular-level entry into the CD cavity.
-
Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.
-
Lyophilization: Freeze the remaining clear aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours to yield a fluffy, amorphous white powder.
Protocol C: Physicochemical Validation
Objective: To prove that true molecular inclusion occurred, rather than a mere physical mixture [3, 4].
-
Powder X-Ray Diffraction (PXRD): Analyze the free 4'-MC, free CD, a physical mixture, and the lyophilized complex. Validation Check: The sharp diffraction peaks characteristic of crystalline 4'-MC must completely disappear in the inclusion complex diffractogram, leaving only the broad "halo" typical of amorphous CDs.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Validation Check: Look for shifts or attenuation in the characteristic stretching vibrations of 4'-MC (specifically the
-unsaturated carbonyl at ~1650 cm⁻¹ and the methoxy group). A shift to a higher or lower frequency confirms that these functional groups are restricted within the hydrophobic CD cavity [1].
Workflow and Pathway Visualizations
Workflow for the preparation and characterization of 4'-MC/CD inclusion complexes.
Cellular uptake and PPARγ signaling activation pathway of formulated this compound.
References
-
Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2',4'-Dihydroxychalcone Source: PubMed / ACS 1
-
Overcoming solubility issues of this compound in aqueous solutions Source: Benchchem2
-
Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability Source: Frontiers in Chemistry 3
-
Formation of Inclusion Complexes of 2-Hydroxypropyl β-Cyclodextrin with 2-Hydroxychalcone: Experimental and Theoretical Study Source: Taylor & Francis 4
Sources
- 1. Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2',4'-Dihydroxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Application Note: ¹H-NMR Characterization and Signal Assignment Protocol for 4'-Methoxychalcone
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Analytical Guide
Introduction & Chemical Context
4'-Methoxychalcone, systematically named (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, is a classic α,β-unsaturated ketone that serves as a critical scaffold in medicinal chemistry and drug development ()[1]. Structurally, it consists of two aromatic systems: Ring A (derived from the acetophenone moiety) and Ring B (derived from the benzaldehyde moiety), bridged by a three-carbon enone system.
Accurate structural verification of this compound is paramount, particularly to confirm the trans (E) geometry of the alkene bridge, which dictates its biological activity. This application note provides a comprehensive, self-validating ¹H-NMR protocol, detailing the causality behind the observed chemical shifts and the physical phenomena driving them.
Synthetic & Analytical Workflow
To ensure high-fidelity NMR data, the sample must be synthesized and purified to >99% before acquisition. The standard approach utilizes a base-catalyzed Claisen-Schmidt condensation ()[2].
Fig 1. Workflow from Claisen-Schmidt condensation to ¹H-NMR data acquisition.
Experimental Protocol
As a Senior Application Scientist, I emphasize that poor sample preparation is the leading cause of spectral artifacts. Follow this protocol strictly to ensure optimal shimming and resolution.
Part A: Synthesis & Purification
-
Reaction Setup: Dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20 mL of absolute ethanol.
-
Catalysis: Add 5 mL of 30% aqueous NaOH dropwise while stirring continuously at room temperature[3].
-
Isolation: After 2-3 hours, monitor the formation of a yellow precipitate. Pour the mixture into crushed ice, neutralize with dilute HCl, and filter under a vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one crystals[1].
Part B: NMR Sample Preparation & Acquisition
-
Sample Dissolution: Weigh exactly 10–15 mg of the purified chalcone. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any undissolved particulates that could distort the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectrometer: 400 MHz (or higher).
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Scans: 16 scans with a 2-second relaxation delay (d1) to ensure complete longitudinal relaxation of all protons.
-
Quantitative ¹H-NMR Data & Signal Assignment
The following table summarizes the quantitative ¹H-NMR data for this compound acquired at 400 MHz in CDCl₃ ()[4].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| 8.04 | Doublet (d) | 2H | 8.8 | H-2', H-6' (Ring A, ortho to C=O) |
| 7.80 | Doublet (d) | 1H | 15.6 | H-β (Alkene, adjacent to Ring B) |
| 7.63 | Multiplet (m) | 2H | - | H-2, H-6 (Ring B, ortho) |
| 7.54 | Doublet (d) | 1H | 15.6 | H-α (Alkene, adjacent to C=O) |
| 7.41 | Multiplet (m) | 3H | - | H-3, H-4, H-5 (Ring B, meta/para) |
| 6.98 | Doublet (d) | 2H | 8.8 | H-3', H-5' (Ring A, ortho to Methoxy) |
| 3.87 | Singlet (s) | 3H | - | -OCH₃ (Methoxy group) |
Expertise & Experience: Causality of Chemical Shifts
Listing chemical shifts is insufficient for rigorous analytical science; one must understand the physical causality behind the spectrum.
-
The Methoxy Group (δ 3.87 ppm): The highly electronegative oxygen atom pulls electron density away from the methyl protons via the inductive effect (-I), deshielding them and pushing the signal downfield to 3.87 ppm. Because there are no adjacent protons, it appears as a sharp singlet.
-
Ring A AA'BB' System (δ 8.04 & 6.98 ppm): The acetophenone ring is para-substituted, creating a classic pseudo-doublet pair. The carbonyl group is strongly electron-withdrawing (-M effect), severely deshielding the ortho protons (H-2', H-6') and pushing them to 8.04 ppm. Conversely, the methoxy group is electron-donating via resonance (+M effect), shielding the H-3' and H-5' protons, keeping them upfield at 6.98 ppm.
-
The Alkene Bridge (δ 7.54 & 7.80 ppm): The α and β protons of the enone system are highly deshielded due to conjugation. H-β is further downfield (7.80 ppm) than H-α (7.54 ppm) because resonance structures place a partial positive charge on the β-carbon, heavily deshielding that specific proton.
Fig 2. Logical causality between structural features, NMR shifts, and physical phenomena.
Trustworthiness: The Self-Validating System
A robust analytical protocol must contain internal checks to validate the integrity of the data. When reviewing this spectrum, apply the following self-validating rules:
-
Mass Balance (Integration Lock): The molecular formula is C₁₆H₁₄O₂. The sum of all integrated proton signals must exactly equal 14. Set the sharp, unambiguous methoxy singlet at 3.87 ppm to an exact integral of 3.00 . All other integrations must fall into whole numbers (1H, 2H, 3H) with <5% error.
-
Geometric Verification (The Karplus Equation): The identical 15.6 Hz coupling constant shared between the signals at 7.54 ppm and 7.80 ppm mathematically locks the two protons into a trans (E) configuration[4]. If a cis (Z) isomer were present as an impurity (often caused by UV-induced photoisomerization), a secondary set of doublets with ³J ≈ 10–12 Hz would appear.
-
Symmetry Verification: The presence of two distinct doublets with identical ³J coupling constants (8.8 Hz) validates the para-substituted Ring A. If the coupling constants of the 8.04 ppm and 6.98 ppm doublets do not match perfectly, the sample is either impure or structurally misassigned.
References
-
National Center for Biotechnology Information (NCBI). "this compound | C16H14O2 | CID 641818 - PubChem". PubChem Database. URL:[Link]
-
CORE / SciSpace. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins". Open Access Repository. URL:[Link]
-
Universitas Airlangga (UNAIR) Repository. "Synthesis of Some Chalcone Derivatives, In Vitro and In Silico Toxicity Evaluation". Rasayan Journal of Chemistry. URL: [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yields in 4'-Methoxychalcone synthesis
Ticket ID: CHAL-4ME-OPT
Subject: Troubleshooting Low Yields & Oiling in Claisen-Schmidt Condensation
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic Workflow
The Problem: Users synthesizing 4'-methoxychalcone often report yields below 60% (theoretical) and persistent "oiling out" of the product.
The Root Cause: Unlike unsubstituted chalcones, this compound is derived from 4-methoxyacetophenone . The methoxy group is a strong Electron Donating Group (EDG).
-
Thermodynamic Hurdle: The EDG increases electron density on the aromatic ring, destabilizing the forming enolate anion. This makes the
-protons less acidic ( ) compared to standard acetophenone ( ), significantly slowing the rate-determining step (deprotonation). -
Phase Separation: The product has a relatively low melting point and high lipophilicity, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization in aqueous-alcoholic media.
Diagnostic Logic Tree
Use this workflow to identify the specific failure point in your synthesis.
Critical Process Parameters (CPP)
To recover yield, you must shift the equilibrium toward the product and prevent the "oiling" trap.
A. Stoichiometry & Reagent Quality
| Parameter | Standard Protocol | Optimized Protocol | Technical Rationale |
| Aldehyde Ratio | 1.0 equiv | 1.1 – 1.2 equiv | Benzaldehyde is susceptible to air oxidation (forming benzoic acid, which neutralizes the catalyst). Excess ensures complete consumption of the limiting ketone [1]. |
| Base Catalyst | 10% NaOH | 40% NaOH or Solid | The 4-methoxy group reduces acidity. Higher basicity is required to force enolate formation [2]. |
| Solvent | Ethanol (95%) | Solvent-Free (Grinding) | CRITICAL: Solvent-free conditions eliminate solvation shells, increasing effective collision frequency and preventing the "dilution effect" on the equilibrium [3]. |
B. The "Oiling Out" Phenomenon
When the product forms an oil, it traps impurities. These impurities depress the melting point further, creating a cycle where the product never solidifies.
-
The Fix: Do NOT add more solvent.
-
Protocol: Decant the supernatant aqueous layer. Add crushed ice directly to the oil. Scratch the flask wall vigorously with a glass rod. The friction provides nucleation sites for crystallization [4].
Mechanistic Insight
The reaction is a balance between Enolate Formation (difficult due to EDG) and Dehydration (irreversible step).
Validated Experimental Protocols
Method A: The "Green" Solvent-Free Method (Recommended for High Yield)
This method typically yields 90-98% and avoids the solubility issues of ethanol.
-
Prepare: In a porcelain mortar, place 4-methoxyacetophenone (10 mmol, 1.50 g) and Benzaldehyde (10 mmol, 1.06 g) .
-
Catalyze: Add Solid NaOH (10 mmol, 0.40 g) directly to the mixture.
-
React: Grind efficiently with a pestle. The mixture will turn yellow and become a paste within 5–10 minutes. Continue grinding for 20 minutes total.
-
Note: The reaction is exothermic; the heat generated drives the dehydration step.
-
-
Quench: Add 20 mL of ice-cold water to the paste and triturate (grind/mix) to wash out the catalyst.
-
Isolate: Filter the solid precipitate. Wash with cold water until neutral pH.[1]
-
Purify: Recrystallize from hot Ethanol (95%).
Method B: Conventional Solution Phase (For Scale-Up)
Use this if mechanical grinding is not feasible.
-
Dissolve: In a flask, dissolve 4-methoxyacetophenone (10 mmol) and Benzaldehyde (12 mmol) in Ethanol (15 mL) .
-
Catalyze: Add 40% aqueous NaOH (3 mL) dropwise while stirring vigorously at 0°C (ice bath).
-
Why 0°C? Controls the exotherm to prevent Cannizzaro side-reactions of the aldehyde.
-
-
React: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Troubleshooting: If the solution turns dark orange/brown, the temperature is too high.
-
-
Work-up: Pour the mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize excess base.
-
Induce Solidification: If oil forms, scratch the flask or add a seed crystal.[4] Refrigerate overnight.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil | Impurities or "Supercooling" | 1. Wash oil with cold water to remove NaOH.2. Add a seed crystal of pure chalcone.3. Triturate with a small amount of cold diethyl ether or hexane. |
| Low Yield (<40%) | Incomplete Enolization | The methoxy group makes the ketone less acidic. Switch to Method A (Solid NaOH) to maximize base concentration. |
| Red/Brown Color | Polymerization / Degradation | Reaction temperature too high. Ensure initial addition of base is done at 0–5°C. |
| Starting Material on TLC | Equilibrium Limitation | The reaction is reversible. Add more base (catalyst) or increase the aldehyde concentration to push Le Chatelier's principle. |
| Two Spots close on TLC | Incomplete Dehydration | You have isolated the |
References
-
BenchChem Technical Support. (2025).[1][4][5] Synthesis of this compound via Claisen-Schmidt Condensation. Retrieved from .
- Climent, M. J., et al. (2004). Solid base catalysts for the synthesis of chalcones.
-
Susanti, E., & Mulyani, S. (2022).[2] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[2] Retrieved from .
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.
-
Komala, I., et al. (2022).[6] Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone. Pharmaceutical and Biomedical Sciences Journal. Retrieved from .
Sources
Technical Support Center: Purification of 4'-Methoxychalcone
Topic: Removal of Side Products from 4'-Methoxychalcone Crude Mixture Ticket ID: TECH-SUP-MC4-001 Status: Open Assigned Specialist: Senior Application Scientist
Triage Dashboard: What are you seeing?
Before proceeding to the protocols, identify your specific issue using the symptoms below.
| Symptom | Probable Cause | Immediate Action |
| Product is an oil or sticky gum | "Oiling Out" (Supersaturation) or Unreacted Benzaldehyde | Do not filter. Re-heat to dissolve and follow Protocol B (Slow Cooling). |
| Strong Almond/Marzipan Smell | Unreacted Benzaldehyde | Perform Protocol A (Solvent Wash) or Bisulfite extraction. |
| Melting Point < 98°C | Eutectic impurity depression (likely starting ketone) | Recrystallize using Protocol B . |
| Yield > 100% | Wet product (Solvent/Water inclusion) or Salt contamination | Dry in vacuum desiccator; check for inorganic salts (wash with water). |
| Red/Orange Coloration | Michael Addition oligomers or Cannizzaro byproducts | Recrystallize with Activated Charcoal treatment. |
Technical Deep Dive: The Chemistry of Contamination
To effectively purify this compound (CAS: 959-23-9), you must understand what you are removing. The synthesis involves a Claisen-Schmidt condensation between 4-Methoxyacetophenone and Benzaldehyde .[1][2][3]
The Impurity Profile
-
Unreacted Benzaldehyde: An oil at room temperature. It prevents the crystal lattice from closing, leading to sticky products.
-
Unreacted 4-Methoxyacetophenone: A solid (MP ~38°C). It co-crystallizes easily if the solvent volume is too low.
-
Michael Adducts: If the reaction runs too long, the enolate can attack the product, forming oligomers.
-
Cannizzaro Products: High base concentration can force Benzaldehyde to disproportionate into Benzoic Acid and Benzyl Alcohol.
Critical Distinction: Ensure you are synthesizing This compound (Methoxy on the ketone ring, MP ~101-103°C) and not 4-Methoxychalcone (Methoxy on the aldehyde ring, MP ~73-75°C). The purification logic below assumes the former.
Workflow Visualization
Diagram 1: Purification Decision Matrix
This logic flow helps you decide which protocol to apply based on the state of your crude mixture.
Caption: Decision matrix for selecting the appropriate purification pathway based on crude product characteristics.
Standard Operating Procedures (SOPs)
Protocol A: The "Cold Wash" (Removing Surface Benzaldehyde)
Use this if your solid product smells strongly of almonds.
Theory: Benzaldehyde is highly soluble in cold ethanol, while this compound is sparingly soluble.
-
Place the crude solid in a Büchner funnel.
-
Chill 95% Ethanol to 0°C (ice bath).
-
Apply vacuum.
-
Pour a small volume (1-2 mL per gram of solid) of ice-cold ethanol over the crystals.
-
Stop immediately. Do not over-wash, or you will dissolve the product.
-
Dry and check melting point.
Protocol B: Recrystallization (The Gold Standard)
Use this for general purification of solids.
Solvent System: 95% Ethanol (Primary). Target MP: 101-103°C [1].
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol (boiling).
-
Swirl constantly. If solid remains, add hot solvent in 0.5 mL increments.
-
Note: If the solution is dark orange/red, add a spatula tip of Activated Charcoal, boil for 1 min, and filter hot (gravity filtration).
-
-
Crystallization:
-
Completion:
-
Once room temp is reached, place in an ice bath (0-4°C) for 20 minutes to maximize yield.
-
-
Filtration:
Protocol C: "Oiling Out" Rescue
Use this if your product turns into a liquid blob at the bottom of the flask during recrystallization.
Cause: The solution is too concentrated, or the temperature dropped too fast, causing the product to separate as a supercooled liquid rather than a crystal.
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Dilute: Add an extra 10-15% volume of ethanol.
-
Seeding:
-
Cool very slowly.[8]
-
When the temperature hits ~60°C, add a "seed crystal" of pure this compound (if available) or scratch the inner glass wall with a glass rod. The micro-scratches provide nucleation sites.
-
-
Cloud Point Method (Alternative):
Frequently Asked Questions (FAQs)
Q: I cannot get rid of the benzaldehyde smell even after recrystallization. What now? A: Recrystallization relies on solubility differences.[4][5] If the contamination is high, these differences aren't enough. You need a chemical separation.[5]
-
The Fix: Dissolve your crude product in Diethyl Ether or Dichloromethane.[5] Wash this organic layer with a saturated solution of Sodium Bisulfite (NaHSO₃) in a separatory funnel.[5] Bisulfite reacts with the aldehyde to form a water-soluble adduct [2].[5] Discard the aqueous layer, dry the organic layer (MgSO₄), evaporate, and then recrystallize.
Q: My melting point is sharp, but it's 74°C, not 102°C. A: You likely synthesized the wrong isomer.
-
Diagnosis: Check your starting materials.[4] Did you use Acetophenone + 4-Methoxybenzaldehyde? That yields 4-methoxychalcone (MP ~73-75°C) [3].[9]
-
Requirement: For This compound , you must use 4-Methoxyacetophenone + Benzaldehyde.[1][2][3]
Q: Can I use Column Chromatography instead? A: Yes, but it is resource-intensive.
-
Stationary Phase: Silica Gel (60-120 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Start at 9:1, move to 4:1).
-
Rf Values: Chalcones usually run around Rf 0.3-0.5 in 4:1 Hex:EtOAc.[6] Benzaldehyde runs much higher (near solvent front).
Synthesis Pathway & Impurity Origin[1][8]
Understanding where the side products come from helps in prevention.
Caption: Mechanistic pathway showing the origin of the target chalcone and common side products.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 4-Methoxychalcone (Isomer Comparison). National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scitepress.org [scitepress.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Mitigating 4'-Methoxychalcone Cytotoxicity in Non-Target Cells
Welcome to the Application Scientist Support Portal. Chalcones, particularly 4'-methoxychalcone (4'-MC) and its derivatives, are highly potent scaffolds in oncology and drug discovery. However, their broad-spectrum reactivity often leads to unintended cytotoxicity in non-target (healthy) cells. This guide provides field-proven troubleshooting strategies, structural insights, and self-validating protocols to help you improve the Selectivity Index (SI) of your chalcone-based therapeutics.
Section 1: Structure-Activity Relationship (SAR) & Selectivity
Q: My unmodified this compound compound is showing high baseline cytotoxicity in healthy fibroblast cell lines (e.g., 3T3, MRC-5). How can I structurally modify it to improve target selectivity?
A: Unmodified 4'-MC often exhibits poor selectivity because its α,β-unsaturated ketone moiety acts as a non-specific Michael acceptor, reacting with thiols in both cancerous and healthy cells[1]. To overcome this, you must optimize the Structure-Activity Relationship (SAR) by modifying the A-ring or B-ring.
Causality dictates that adding electron-donating or sterically hindering groups can modulate the electrophilicity of the chalcone. For example, O-methylation or the introduction of a furoyl radical at the 2'-position of the A-ring significantly shifts the cytotoxicity profile. A 2'-furoyloxy-4-methoxychalcone (FMC) derivative has been shown to increase cytotoxicity against leukemia cells by 200-fold while remaining largely non-toxic to healthy peripheral blood mononuclear cells (PBMCs)[2]. Similarly, replacing propyl groups with specific O-methylated derivatives drastically improves the Selectivity Index (SI) up to 18.2 against healthy MRC-5 cells[3].
Quantitative Data: Comparative Cytotoxicity of 4'-MC Derivatives
| Compound | Target Cell Line (Cancer) | Non-Target Cell Line (Healthy) | IC₅₀ Cancer (µM) | IC₅₀ Healthy (µM) | Selectivity Index (SI) |
| This compound (Base) | A549 (Lung) | 3T3 (Fibroblast) | 85.40 | 64.34 | < 1.0 (Poor)[4] |
| O-methylated derivative 3 | HepG2 (Liver) | MRC-5 (Fibroblast) | 3.03 - 5.92 | > 50.00 | ~ 18.2 (High)[3] |
| 2'-furoyloxy-4-MC (FMC) | U-937 (Leukemia) | PBMC (Mononuclear) | 0.20 | > 10.00 | > 50.0 (Excellent)[2] |
Section 2: Mechanistic Pathway Modulation
Q: We are using 4'-MC in combination with cisplatin. Why does it induce severe oxidative stress in our A549 lung cancer models, but not in our healthy HEK293 control cells?
A: This differential response is driven by the Nrf2/ARE (Antioxidant Response Element) signaling pathway. In highly resistant cancer cells like A549, Nrf2 is constitutively overexpressed to clear reactive oxygen species (ROS). 4'-MC acts via the PI3K/Akt pathway to suppress Nrf2 transcriptional activity in these cancer cells, preventing the clearance of ROS and exacerbating cisplatin-induced cytotoxicity[5].
Conversely, in normal cells like HEK293, 4'-MC actually activates Nrf2, upregulating downstream detoxifying enzymes (like NQO1) and providing a protective antioxidant defense[5]. Understanding this dual mechanism allows you to leverage 4'-MC as a targeted chemosensitizer rather than a broad-spectrum toxin.
Differential modulation of the Nrf2/ARE signaling pathway by this compound.
Section 3: Formulation & Targeted Delivery Systems
Q: Even with SAR optimization, our in vivo models show systemic off-target toxicity. What formulation strategies can restrict 4'-MC delivery specifically to the tumor microenvironment?
A: Free 4'-MC suffers from poor aqueous solubility and non-specific biodistribution. To protect non-target cells, you must isolate the active compound from systemic circulation using nanocarriers. Encapsulating chalcone derivatives in Zinc Oxide Nanoparticles (ZnONPs) or PLA-functionalized liposomes has been shown to drastically reduce off-target cytotoxicity while enhancing tumor uptake via the Enhanced Permeability and Retention (EPR) effect[6][7][8].
Self-Validating Protocol: PLA-Functionalized Liposomal Encapsulation of 4'-MC
This protocol utilizes a thin-film hydration method followed by extrusion to ensure uniform nanoparticle size, which is critical for avoiding macrophage clearance and protecting healthy tissues[8].
Step 1: Lipid Film Preparation
-
Dissolve phospholipids (e.g., DPPC), cholesterol, and 4'-MC in a 2:1 chloroform/methanol mixture.
-
Causality: Cholesterol is required to modulate membrane fluidity, preventing premature drug leakage into healthy tissues.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, thin lipid film forms.
Step 2: Hydration
-
Hydrate the lipid film with sterile Phosphate Buffered Saline (PBS, pH 7.4) at 50°C (above the phase transition temperature of the lipids) for 1 hour under vigorous stirring.
Step 3: Membrane Extrusion
-
Pass the resulting multilamellar vesicles through a mini-extruder utilizing 100 nm polycarbonate membranes for at least 11 cycles.
-
Validation Check: Measure via Dynamic Light Scattering (DLS). Polydispersity Index (PDI) must be < 0.2 to ensure uniform biodistribution.
Step 4: Purification
-
Dialyze the liposomal suspension against PBS for 24 hours (MWCO 10 kDa) to remove any unencapsulated, free 4'-MC that could cause off-target toxicity.
Step 5: Encapsulation Efficiency (EE%) Validation
-
Lyse a sample of the liposomes with Triton X-100 and quantify the 4'-MC concentration via HPLC. EE% should exceed 75% for viable in vivo use.
Step-by-step workflow for the liposomal encapsulation of this compound.
Section 4: In Vitro Validation of Non-Target Cytotoxicity
Q: How do I properly validate that my new 4'-MC derivative or formulation is safe for non-target cells in vitro?
A: You must perform a highly controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. A common pitfall is solvent-induced cytotoxicity, which skews results and falsely indicates that the compound is toxic to healthy cells[4].
Self-Validating Protocol: MTT Assay for Non-Target Cells
-
Cell Seeding: Seed non-target cells (e.g., MRC-5 human lung fibroblasts) into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24h at 37°C (5% CO₂)[4][9].
-
Compound Treatment: Prepare serial dilutions of the 4'-MC derivative.
-
Critical Control: The final concentration of the solvent (DMSO) must not exceed 0.5% . Higher concentrations will cause solvent-induced cell death, invalidating the safety profile[4].
-
-
Validation Controls: Include a negative control (0.5% DMSO in media) and a positive control (20 µM Doxorubicin, which should reduce viability by ~90% after 72h)[9].
-
Incubation & Readout: Incubate for 72h. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader[4].
-
Data Synthesis: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the non-target cells by the IC₅₀ of the target cancer cells. An SI > 10 is generally required to proceed to in vivo models.
References
1.5 - NIH.gov 2.1 - Benchchem 3.4 - Benchchem 4.9 - MDPI 5.3 - NIH.gov 6.6 - NIH.gov 7.2 - Digital CSIC 8.7 - ResearchGate 9.8 - NIH.gov
Sources
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZnO nanoparticles enhance the cytotoxic effects of a chalcone-sulfonamide hybrid by impairing the autophagic flux and upregulating HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Chalcone Derivative with Promising Antiproliferative and Anti-Invasion Activities in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
solvent selection for 4'-Methoxychalcone recrystallization
Topic: Solvent Selection & Recrystallization Protocol for 4'-Methoxychalcone Ticket ID: CHAL-REC-004 Status: Resolved Support Tier: Senior Application Scientist
Core Directive: Solvent Selection Logic
The purification of this compound (trans-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) relies on exploiting the steep solubility differential between the chalcone and its impurities (unreacted aldehydes/ketones, Michael adducts) across a temperature gradient.
The "Golden" Solvent: Ethanol (95%)
For 90% of applications, 95% Ethanol is the superior solvent system.
-
Mechanistic Basis: this compound exhibits a classic "solubility switch." It is sparingly soluble in cold ethanol but highly soluble at the boiling point (78°C). This maximizes recovery (yield) while rejecting non-polar side products into the mother liquor.
-
Thermodynamic Safety: The boiling point of ethanol (78°C) is sufficiently below the melting point of pure this compound (~101–103°C) [1, 4]. This buffer zone prevents "oiling out" (Liquid-Liquid Phase Separation), a common failure mode where the compound melts before it dissolves.
Alternative Solvent Systems[1]
| Solvent System | Suitability | Mechanism & Use Case |
| Ethanol (95%) | High | Primary Choice. Excellent solubility differential. Safe temperature margin. |
| Methanol | Medium | Higher solubility power. Use only if ethanol yield is low, but risk of holding impurities in solution is higher. |
| Ethanol/Water | High (Rescue) | Anti-solvent method. Used when the compound refuses to crash out. Water increases polarity, forcing the hydrophobic chalcone out of solution. |
| Ethyl Acetate | Low | Too non-polar. Often solubilizes impurities and product equally, leading to poor separation. |
| Dichloromethane | N/A | Do not use. Product is too soluble even at cold temperatures; no crystallization will occur [3]. |
Experimental Protocol: The Self-Validating Workflow
This protocol includes "Checkpoints" to validate success at each stage.
Materials
-
Solvent: Ethanol (95%)[1]
-
Equipment: Hot plate, Erlenmeyer flask, gravity funnel, fluted filter paper.[1]
Step-by-Step Methodology
Step 1: Saturation (The 4 mL Rule)
-
Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.
-
Add 4 mL of 95% Ethanol [1].
-
Add a boiling chip and heat to a gentle reflux.
-
Checkpoint: If solid remains after boiling, add hot ethanol in 0.5 mL increments. Stop immediately when the solution is clear.
-
Warning: Do not exceed 10 mL/g. Excess solvent exponentially decreases yield.
-
Step 2: Hot Filtration (Impurity Removal)
-
If the solution contains black specks (insoluble polymers) or is dark orange/brown, add a spatula tip of activated charcoal.
-
Filter the boiling solution through a pre-warmed funnel with fluted paper.
-
Checkpoint: The filtrate should be clear yellow. If cloudy, reheat to clarify.[1]
Step 3: Controlled Nucleation
-
Remove from heat.[4] Cover flask with a watch glass.
-
Critical: Allow to cool to room temperature undisturbed on a wood/cork surface (insulator).
-
Mechanism: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the lattice to reject impurities.[5]
Step 4: Maximizing Yield
-
Once room temperature is reached and crystals are visible, place the flask in an ice-water bath (0°C) for 20 minutes.
-
Checkpoint: The volume of crystals should not increase further.
Step 5: Isolation
-
Filter via vacuum using a Büchner funnel.[1]
-
The Wash: Wash crystals with 2 mL of ice-cold ethanol.
-
Dry in a desiccator or vacuum oven.[1]
Visualizations
Workflow Diagram
The following diagram illustrates the critical decision points in the recrystallization process.
Figure 1: Decision-based workflow for the purification of this compound, highlighting the loop for handling solubility issues.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky liquid at the bottom) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the solute separates as a liquid because its saturation limit is reached at a temperature above its melting point. Root Cause:
-
Impurities: Impurities depress the melting point of your chalcone (MP depression), potentially dropping it below the boiling point of ethanol.
-
Concentration: The solution is too concentrated. The Fix:
-
Immediate: Reheat the mixture to dissolve the oil. Add a small amount (1-2 mL) of additional ethanol.
-
Seeding: As it cools, add a single "seed" crystal of pure this compound to provide a nucleation site.
-
Trituration: If it oils out upon cooling, scratch the glass side of the flask vigorously with a glass rod to induce nucleation [1].
Q2: My yield is very low (<40%). Where did I lose the product?
Diagnosis: The product is likely still dissolved in the mother liquor. Root Cause:
-
Excess Solvent: You followed a "fill until dissolved" approach rather than the "4 mL/g" guideline.
-
Warm Washing: You washed the crystals with room-temperature ethanol, redissolving the product. The Fix:
-
Recover: Evaporate the mother liquor down to half its volume and cool again to collect a "second crop" of crystals [1].
-
Protocol Adjustment: Next time, measure solvent volume strictly.
Q3: The crystals are yellow/orange, but literature says they should be pale yellow/white.
Diagnosis: Contamination with unreacted benzaldehyde (oxidizes to yellow/brown) or resinous polymerization byproducts. The Fix:
-
Charcoal: Use activated charcoal during the hot filtration step.[1][4]
-
Recrystallize Again: A single pass often yields 95% purity. A second recrystallization is standard for analytical grade (>99%) requirements.
Q4: Can I use water to force the crystals out?
Answer: Yes, but with caution. Protocol: Dissolve the solid in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution turns permanently cloudy (turbid). Add one drop of hot ethanol to clear it, then let it cool. This creates a mixed-solvent system that forces the hydrophobic chalcone out of solution more aggressively [1].
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common recrystallization failures.
References
-
SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Science and Technology Publications. Available at: [Link]
-
Thermo Scientific Chemicals. (n.d.). This compound, 97%.[6][7][8] Fisher Scientific.[6] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 959-23-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 959-23-9 [chemicalbook.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
degradation of 4'-Methoxychalcone under UV light exposure
Technical Support Center: Photostability of 4'-Methoxychalcone
Current Status: Operational Support Tier: Level 3 (Senior Application Science) Ticket Topic: Degradation and Isomerization under UV Irradiation
Introduction: The "Degradation" Misconception
Welcome to the technical support hub for this compound. If you are observing unexpected purity drops, shifting melting points, or "ghost peaks" in your chromatograms following UV exposure, you are likely not witnessing chemical destruction, but rather photochemical transformation .
This compound contains an
Module 1: Photochemical Mechanics (The "Why")
Q1: My sample purity dropped from 99% to 60% after leaving it on the bench. Is my compound destroyed?
Diagnosis: Likely Photoisomerization , not destruction. Technical Explanation: The thermodynamic ground state of this compound is the (E)-isomer (trans). Upon UV absorption, the alkene double bond undergoes excitation, allowing rotation. It relaxes into the (Z)-isomer (cis).
-
The Consequence: The (Z)-isomer is a distinct chemical entity with different physical properties (solubility, melting point, retention time). Standard purity assays (HPLC) will detect this as an "impurity," but the molecular mass remains identical.
Q2: I see a precipitate forming in my solution under UV light. What is this?
Diagnosis: [2+2] Photocycloaddition (Dimerization). Technical Explanation: If the concentration is high (>0.1 M) or the sample is in a solid crystalline state, UV light can drive two chalcone molecules to fuse.[1]
-
Mechanism: The
-double bonds of two adjacent molecules align. UV light catalyzes the formation of a cyclobutane ring, creating truxinic or truxillic acid derivatives (dimers). -
Irreversibility: Unlike isomerization, dimerization is often chemically irreversible without high-energy intervention.
Visualizing the Pathway
The following diagram illustrates the competing pathways of Isomerization (Solution) vs. Dimerization (Solid/High Conc).
Figure 1: Photochemical pathways of this compound. Isomerization dominates in dilute solution; dimerization dominates in the solid state.
Module 2: Analytical Troubleshooting (The "How")
Q3: How do I distinguish the (Z)-isomer from a degradation byproduct in HPLC?
Protocol: Analyze Retention Time (
1. Retention Time Shift (Reverse Phase C18):
-
Theory: The (E)-isomer is planar, allowing strong hydrophobic interaction with the C18 stationary phase. The (Z)-isomer is sterically twisted (non-planar), reducing its effective hydrophobic surface area.
-
Observation: The (Z)-isomer (impurity) will elute earlier than the (E)-isomer (parent).
2. UV-Vis Spectrum Shift (Hypsochromic):
-
Theory: The (E)-isomer has full conjugation across both aromatic rings. The (Z)-isomer's twist breaks this conjugation.
-
Observation: The
of the "impurity" peak will be blue-shifted (lower wavelength) compared to the main peak.
| Parameter | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Geometry | Planar | Twisted (Non-planar) |
| HPLC Elution (RP) | Late (Main Peak) | Early (Ghost Peak) |
| UV | ~340–350 nm | ~290–310 nm (Blue Shift) |
| Stability | High | Low (Reverts in dark) |
Q4: My "impurity" peak disappears after leaving the sample in the dark. Why?
Diagnosis: Thermal Reversion. Explanation: The (Z)-isomer is thermodynamically unstable. In the absence of photon pressure (darkness), it will slowly relax back to the lower-energy (E)-isomer.
-
Action: This confirms the peak is an isomer, not a chemical decomposition product.
Module 3: Experimental Control Protocols
Protocol A: Preventing Degradation During Synthesis/Storage
-
Lighting: All handling must occur under Amber Light ( >500 nm cutoff) or in a dark room. Standard fluorescent lab lights emit enough UV to drive 5–10% isomerization within 1 hour.
-
Glassware: Use amberized glassware (low-actinic glass). If unavailable, wrap flasks in aluminum foil immediately.
-
Solvents: Avoid storing in chlorinated solvents (e.g., Chloroform) under light, as radical formation can accelerate irreversible oxidative cleavage.
Protocol B: Controlled Re-equilibration (Fixing the Sample)
If you suspect your sample contains (Z)-isomer, you can force it back to the (E)-state before analysis.
-
Dissolve: Create a solution in Ethanol or Methanol.
-
Heat: Reflux gently in the dark for 30–60 minutes. Thermal energy overcomes the rotation barrier, settling the population back to the thermodynamic minimum (E-isomer).
-
Analyze: Inject immediately into HPLC.
Protocol C: HPLC Method for Isomer Separation
Use this method to quantify the extent of UV damage.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% B
80% B
-
-
Detection: DAD/PDA at 310 nm (Isosbestic point approximation) to detect both isomers reasonably well, or 280 nm . Avoid 350 nm as it suppresses the Z-isomer signal.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying UV-induced anomalies in this compound.
References
-
BenchChem. (2025).[2] HPLC-Based Separation of Cis and Trans Chalcone Isomers. Retrieved from
-
Walczak, B. (1991).[3] Separation of Chalcones Isomers in HPLC Systems. Analytical Sciences. Retrieved from
-
Yamada, S., & Tokugawa, Y. (2009). Cation-pi controlled solid-state photodimerization of 4-azachalcones. Journal of the American Chemical Society.[4] Retrieved from
-
MDPI. (2023).[1] Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. Retrieved from
-
Open Medicinal Chemistry Journal. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone. Retrieved from
Sources
Validation & Comparative
4'-Methoxychalcone vs 4'-hydroxychalcone antioxidant activity comparison
As a Senior Application Scientist, evaluating the structural nuances of the chalcone scaffold is critical for predicting its pharmacological behavior. A fundamental structural modification in drug design is the interchange between a methoxy (-OCH3) and a hydroxyl (-OH) group at the 4'-position of the chalcone backbone.
This guide provides an in-depth, objective comparative analysis of 4'-methoxychalcone and 4'-hydroxychalcone , focusing on their antioxidant mechanisms, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately quantify their performance.
Mechanistic Causality: Structure-Activity Relationship (SAR)
The antioxidant capacity of chalcones is fundamentally governed by their ability to neutralize reactive oxygen species (ROS) through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) 1[1].
-
4'-Hydroxychalcone: The presence of a free phenolic hydroxyl group at the para position allows it to act as a potent hydrogen donor 2[2]. Upon neutralizing a free radical, it forms a stable phenoxy radical. The extended α,β-unsaturated carbonyl system provides resonance stabilization, delocalizing the unpaired electron across the conjugated backbone and preventing pro-oxidant chain reactions [[1]](1].
-
This compound: The methylation of the 4'-hydroxyl group eliminates the hydrogen-donating capability, drastically reducing its direct radical scavenging activity [[1]](1]. However, this compound compensates by exhibiting indirect antioxidant effects in cellular environments, modulating intracellular signaling pathways or inhibiting ROS-generating enzymes 3[3].
Mechanistic divergence of 4'-hydroxy and 4'-methoxy chalcones in antioxidant activity.
Quantitative Data Comparison
Experimental data consistently demonstrates the superiority of hydroxylated chalcones in cell-free direct radical scavenging assays 4[4]. The table below summarizes the comparative performance metrics.
| Parameter | 4'-Hydroxychalcone | This compound | Ascorbic Acid (Standard) |
| DPPH Scavenging (IC50) | 17.09 - 24.83 µg/mL | > 100 µM (Inactive) | ~ 2.17 - 5.0 µg/mL |
| Primary Mechanism | Direct Radical Scavenging (HAT) | Indirect (Cellular signaling) | Direct Radical Scavenging |
| LogP (Lipophilicity) | ~ 3.2 | ~ 3.8 | - |
Note: this compound's higher LogP (3.8) enhances its membrane permeability, which can be advantageous for intracellular target engagement despite its poor direct scavenging ability 1[1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out false positives (e.g., solvent interference or baseline drift).
Protocol A: DPPH Free Radical Scavenging Assay (Cell-Free)
Causality & Logic: The DPPH assay evaluates direct HAT capabilities. Because 4'-hydroxychalcone possesses a labile phenolic hydrogen, it rapidly reduces the purple DPPH• radical to the yellow DPPH-H. This compound, lacking this proton, serves as a negative structural control, validating that the antioxidant activity stems specifically from the 4'-OH group rather than the conjugated backbone alone.
Step-by-Step Methodology:
-
Reagent Calibration: Prepare 0.1 mM DPPH in anhydrous ethanol. Validation Check: The initial absorbance at 517 nm must strictly fall between 0.80 and 1.00. Values outside this range indicate radical degradation or solvent contamination.
-
Sample Preparation: Dissolve chalcones in DMSO to create stock solutions, then dilute in ethanol to yield working concentrations (10–100 µg/mL). Critical Control: Final DMSO concentration must not exceed 1% v/v, as higher concentrations can quench radicals and produce false positives.
-
Internal Controls Setup:
-
Positive Control: Ascorbic acid (validates reagent sensitivity).
-
Negative Control: 100 µL Ethanol + 100 µL DPPH (establishes the 0% inhibition baseline).
-
Colorimetric Blank: 100 µL Sample + 100 µL Ethanol (subtracts background absorbance from the chalcone's intrinsic color, crucial since chalcones absorb heavily in the UV-Vis spectrum).
-
-
Execution: Mix 100 µL of the sample/control with 100 µL of the DPPH solution in a 96-well plate. Incubate for 30 minutes in the dark (prevents photo-degradation of DPPH).
-
Data Synthesis: Measure absorbance at 517 nm. Calculate % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] × 100. Calculate IC50 using non-linear regression. A valid assay must show an Ascorbic Acid IC50 within standard literature ranges (~2.17 µg/mL) [[5]](5].
Protocol B: Intracellular ROS Scavenging (DCFDA Assay)
Causality & Logic: To assess whether this compound compensates for its lack of direct HAT activity through cellular mechanisms, a cell-based assay is required. DCFDA is a non-fluorescent, cell-permeable probe. Intracellular esterases cleave the diacetate groups, trapping the probe (DCFH) inside the cell. ROS oxidation converts it to highly fluorescent DCF.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well black plate at 1×10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat with chalcones (1-50 µM) for 12 hours. This duration allows sufficient time for the transcriptional activation of endogenous antioxidant enzymes.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.
-
Stress Induction & Validation Controls:
-
Baseline Control: No H2O2 (establishes endogenous ROS levels).
-
Maximum Stress Control: 500 µM H2O2 + Vehicle (establishes 100% ROS production).
-
-
Measurement: Remove the probe, wash, and expose cells to 500 µM H2O2 for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 535 nm). A valid run requires the Maximum Stress Control to exhibit at least a 3-fold fluorescence increase over the Baseline Control.
Parallel experimental workflow for evaluating direct and cell-mediated antioxidant activity.
Conclusion and Strategic Application
For researchers developing direct radical scavengers (e.g., for topical formulations or stabilizing agents), 4'-hydroxychalcone is the superior candidate due to its potent hydrogen-donating phenoxy mechanism. Conversely, This compound , while inactive in direct chemical assays, offers higher lipophilicity and potential for intracellular pathway modulation, making it a viable scaffold for systemic drugs targeting oxidative stress-related signaling pathways.
References
1.[1] A Comparative Analysis of this compound and Its Hydroxylated Derivatives in Drug Discovery - BenchChem. 1 2.[5] Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone - ResearchGate.5 3.[2] Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC. 2 4.[4] Analgesic, Antioxidant and Anti-inflammatory Related Activities of 21-hydroxy-2,41-dimethoxychalcone and 4-hydroxychalcone in Mice - Science Alert. 4 5.[3] Evaluation of synthesized methoxy chalcones for therapeutic potential through in vitro and in silico methods - DergiPark.3
Sources
A Comparative Guide to the Cytotoxicity of 4'-Methoxychalcone and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of the cytotoxic properties of 4'-Methoxychalcone, a naturally derived chalcone, and cisplatin, a cornerstone of conventional chemotherapy. By examining their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical insights needed to advance cancer therapy.
Introduction: Two Distinct Approaches to Combating Cancer
Cisplatin , or cis-diamminedichloroplatinum(II), has been a frontline chemotherapeutic agent for decades, employed in the treatment of a wide array of solid tumors.[1][2] Its potent anticancer activity stems from its ability to form covalent adducts with DNA, thereby inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3][4] However, its clinical utility is often hampered by significant side effects, including nephrotoxicity and neurotoxicity, and the development of drug resistance.[1][5]
This compound , a member of the chalcone family of compounds, represents a class of naturally occurring precursors to flavonoids.[6] Chalcones have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent cytotoxic effects against various cancer cell types.[7][8] Notably, this compound has been shown to not only possess intrinsic anticancer properties but also to act as a chemosensitizer, enhancing the efficacy of existing drugs like cisplatin.[7][9]
Comparative Cytotoxicity: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells. The following table summarizes the reported IC50 values for this compound and cisplatin across various cancer cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell seeding density and incubation time.[10][11]
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Lung Cancer | Not explicitly stated as a standalone agent; used in combination studies | 9 - 10.91 | [7][12][13] |
| HEK293 | Human Embryonic Kidney | Did not show obvious cytotoxicity at 0.2, 2, and 10 µM | 19.4 | [14] |
| OV-90 | Ovarian Cancer | - | 16.75 (72h) | |
| SKOV-3 | Ovarian Cancer | - | 19.18 (72h) | |
| HepG2 | Liver Cancer | - | ~4.44 - 25.03 (48-72h) | [10][15] |
| T47D | Breast Cancer | 72.44 µg/mL | - | [16] |
| WiDr | Colon Cancer | >100 µg/mL | - | [16] |
Note: IC50 values for some chalcone derivatives are reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound.
The available data suggests that while cisplatin demonstrates broad-spectrum cytotoxicity, its potency varies significantly across different cancer cell types. Direct comparative IC50 values for this compound as a standalone cytotoxic agent are less extensively documented in the literature. However, its role as a chemosensitizer is a key area of investigation. For instance, in A549 lung cancer cells, this compound has been shown to enhance cisplatin-induced cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism.[7][9]
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of this compound and cisplatin are mediated through distinct, yet in some aspects, convergent molecular pathways.
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mechanism of action involves its entry into the cell, where it becomes aquated and highly reactive.[3] It then forms covalent crosslinks with DNA, primarily at the N7 position of guanine bases, leading to the formation of intrastrand and interstrand adducts.[1][3][4] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription.[17] This damage triggers a cellular response that includes cell cycle arrest, typically at the G1, S, or G2-M phases, and ultimately leads to the induction of apoptosis.[1]
Beyond direct DNA damage, cisplatin's cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress and mitochondrial dysfunction, further promoting apoptosis.[3][4][18] The apoptotic cascade initiated by cisplatin can proceed through both p53-dependent and p53-independent pathways.[15][19]
This compound: A Multi-faceted Approach
The anticancer activity of chalcones, including this compound, is more varied. Chalcones have been reported to induce apoptosis through multiple mechanisms. A related compound, 4,4'-dimethoxychalcone, has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress and disrupting autophagy. Chalcones can also induce the loss of mitochondrial membrane potential and increase the production of ROS.
A crucial aspect of this compound's activity is its ability to inhibit the Nrf2/ARE signaling pathway.[7][9] In many cancer cells, the Nrf2 pathway is constitutively active, providing a defense mechanism against oxidative stress induced by chemotherapeutic agents.[7] By suppressing this protective pathway, this compound exacerbates the cisplatin-induced generation of ROS and enhances its cytotoxic effects.[7][9]
Figure 1: Simplified signaling pathways illustrating the primary mechanisms of action for cisplatin and this compound leading to apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To quantitatively compare the cytotoxic effects of this compound and cisplatin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method.[20][21] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][22]
Principle
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20][21] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells of interest during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[23]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[24]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and cisplatin in culture medium. It is crucial to have a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[23][25]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[25]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 620 nm if necessary) using a microplate reader.[23]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Sources
- 1. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oncodaily.com [oncodaily.com]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... | Oncotarget [oncotarget.com]
- 12. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Hydroxyhalcone effects on cisplatin-induced genotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. europeanreview.org [europeanreview.org]
- 19. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. clyte.tech [clyte.tech]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. texaschildrens.org [texaschildrens.org]
- 25. cyrusbio.com.tw [cyrusbio.com.tw]
validating 4'-Methoxychalcone purity using melting point analysis
Title: Validating 4'-Methoxychalcone Purity: A Comparative Guide to Melting Point Analysis vs. Orthogonal Techniques
Introduction this compound (C₁₆H₁₄O₂) is a bioactive open-chain flavonoid renowned for its ability to regulate adipocyte differentiation through PPARγ activation and modulate adipokines involved in insulin sensitivity . In pharmaceutical development and synthetic organic chemistry, ensuring the absolute purity of this compound is a non-negotiable prerequisite. Impurities—such as unreacted starting materials (e.g., 4-methoxyacetophenone or benzaldehyde) or solvent residues—can introduce significant artifacts in biological assays and downstream syntheses.
This guide objectively compares melting point (MP) analysis against high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) for validating this compound purity. We detail the causality behind thermodynamic melting behaviors and provide self-validating protocols for rigorous quality control.
The Biological Imperative of Purity To understand why rigorous purity validation is required, we must look at the compound's mechanism of action. This compound acts as a targeted ligand. Any structural impurity can competitively inhibit or off-target this pathway, invalidating experimental results.
Caption: this compound signaling pathway promoting adipocyte differentiation via PPARγ activation.
The Causality of Melting Point in Purity Analysis Melting point analysis is a fundamental thermodynamic technique. The temperature at which a substance transitions from a solid to a liquid state under atmospheric pressure is highly specific . For pure this compound, the crystal lattice is uniform, requiring a specific, narrow energy input to disrupt intermolecular forces. The reported melting point for pure this compound typically ranges between 101 °C and 111 °C, depending on the crystalline polymorph and the specific analytical standard .
Freezing Point Depression: When impurities are present, they disrupt the uniform crystal lattice of the chalcone. This thermodynamic disruption reduces the energy required to melt the solid, leading to a depressed (lower) melting point and a broadened melting range (ΔT > 2 °C). Therefore, a sharp melting point (ΔT ≤ 1–2 °C) is a highly reliable, self-validating indicator of high purity.
Comparative Analysis: MP vs. HPLC vs. qNMR While MP analysis is an excellent first-line indicator, comprehensive drug development requires orthogonal validation. The table below summarizes how MP compares to HPLC and qNMR.
| Parameter | Melting Point Analysis | HPLC (UV-Vis) | qNMR |
| Primary Principle | Thermodynamic lattice disruption | Chromatographic separation & UV absorption | Magnetic resonance & proton integration |
| Purity Indicator | Sharpness of melting range (ΔT ≤ 2 °C) | Relative peak area percentage | Absolute quantitation vs. internal standard |
| Strengths | Rapid, low cost, non-destructive, confirms physical state | High sensitivity for trace organic impurities, quantifiable | Absolute purity, structural confirmation, no standards needed for analyte |
| Limitations | Cannot identify specific impurities, misses isomorphic impurities | Requires method development, UV-inactive impurities missed | High cost, requires specialized equipment and deuterated solvents |
| Role in Workflow | First-line rapid screening & post-crystallization check | Routine batch release & trace analysis | Absolute reference standard certification |
Workflow for Purity Validation A robust quality control pipeline does not rely on a single method. Instead, it utilizes a tiered approach, starting with recrystallization and MP analysis, followed by orthogonal techniques.
Caption: Workflow for validating this compound purity using melting point and orthogonal methods.
Experimental Protocols
Protocol 1: Purification via Ethanol Recrystallization Causality: Ethanol is selected because this compound exhibits high solubility at ethanol's boiling point (78 °C) but poor solubility at 0 °C . This differential solubility allows the chalcone to crystallize out while impurities remain dissolved in the mother liquor.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal volume (approx. 4-5 mL) of near-boiling 95% ethanol.
-
Heating: Swirl gently on a hot plate until the solid completely dissolves. If undissolved solid remains, add hot ethanol dropwise until clear.
-
Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Self-validation step: Slow cooling ensures the formation of a pure, ordered crystal lattice, excluding impurities.
-
Precipitation: Once at room temperature, place the flask in an ice bath (0-4 °C) for 15 minutes to maximize yield.
-
Filtration: Collect the pale yellow crystals via vacuum filtration using a Büchner funnel. Wash with 2 mL of ice-cold ethanol to remove surface impurities.
-
Drying: Dry the crystals under a vacuum desiccator for 24 hours to remove residual solvent, which would otherwise artificially depress the melting point.
Protocol 2: Self-Validating Melting Point Determination Causality: A controlled heating rate is critical. Heating too fast causes a thermal lag between the heating block and the sample, artificially broadening the recorded melting range.
-
Sample Preparation: Pulverize a small amount (1-2 mg) of the dried, recrystallized this compound into a fine powder using a glass stirring rod. Causality: Fine powders ensure optimal heat transfer.
-
Capillary Loading: Tap the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter hollow glass tube onto a hard surface 3-4 times to pack the powder tightly at the bottom (target height: 2-3 mm).
-
Initial Ramp: Insert the capillary into the melting point apparatus. Rapidly heat the block to 90 °C (approx. 10 °C below the expected lower limit of 101 °C).
-
Measurement Ramp: Reduce the heating rate to exactly 1 °C/minute.
-
Observation: Record the
(the temperature at which the first drop of liquid appears) and (the temperature at which the entire mass becomes a clear liquid). -
Validation Criteria: A pure sample of this compound will exhibit a
between 101 °C and 111 °C with a ( ) of ≤ 2 °C. If > 2 °C, repeat Protocol 1.
Protocol 3: Orthogonal Validation via qNMR (Brief Overview) For absolute purity quantification, ¹H qNMR is employed using an external standard like dimethyl terephthalate (DMT) .
-
Preparation: Dissolve 10 mg of this compound and a known mass of DMT in DMSO-d6.
-
Acquisition: Run a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 * T1) to ensure complete relaxation of all protons.
-
Integration: Integrate the distinct chalcone alkene protons (e.g., δ 7.03 ppm) against the DMT aromatic protons (δ 8.08 ppm).
-
Calculation: Purity is calculated based on the ratio of integrals, molecular weights, and sample masses, reliably confirming purities >98%.
Conclusion While advanced chromatographic and spectroscopic techniques like HPLC and qNMR provide detailed quantitative data, melting point analysis remains the most elegant, rapid, and cost-effective method for initial purity validation of this compound. By understanding the thermodynamic causality of freezing point depression and strictly controlling recrystallization and heating parameters, researchers can establish a self-validating quality control loop that ensures the integrity of downstream biological and chemical applications.
References
-
Buchi. "Melting Point Matters: The Key to Purity, Identification, and Quality Control". Buchi. [Link]
-
PubChem. "this compound | C16H14O2 | CID 641818". National Institutes of Health (NIH). [Link]
-
Thermo Fisher Scientific. "this compound, 97%". Fisher Scientific.[Link]
-
MDPI. "Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone". MDPI.[Link]
Chalcone Derivatives in Anti-Senescence: A Comparative Technical Guide
Executive Summary
This guide provides a technical comparative analysis of chalcone derivatives (1,3-diphenyl-2-propen-1-one) for anti-senescence applications. Unlike broad-spectrum polyphenols, chalcones possess a unique
This analysis categorizes derivatives into Senomorphics (SASP suppressors) and Senolytics (apoptosis inducers), comparing three natural standards—Butein , Isoliquiritigenin (ISL) , and Xanthohumol (XN) —against emerging Synthetic Halogenated Chalcones .
Part 1: Mechanistic Foundation & Structure-Activity Relationship (SAR)
The pharmacological potency of chalcones in aging biology rests on two structural pillars:
-
The Michael Acceptor (Enone Linker): Essential for activating the Nrf2 pathway. It reacts with cysteine thiols on Keap1, preventing Nrf2 ubiquitination and triggering antioxidant response elements (ARE).
-
A-Ring/B-Ring Substitution:
-
Hydroxyl groups (-OH): Enhance radical scavenging (antioxidant) but reduce membrane permeability.
-
Prenylation (e.g., Xanthohumol):[1][2] Increases lipophilicity and membrane interaction, facilitating AMPK activation.
-
Halogenation (Synthetic): Increases metabolic stability and cytotoxicity toward senescent cells (senolysis).
-
Signaling Pathway Visualization
The following diagram illustrates how chalcones bifurcate their activity: suppressing the inflammatory SASP (via NF-
Caption: Dual-action mechanism of chalcones. Yellow pathways indicate therapeutic intervention points: Nrf2 activation (green axis) and NF-κB inhibition (red axis).
Part 2: Comparative Analysis of Derivatives
Butein (The SASP Suppressor)
-
Source: Rhus verniciflua (Lacquer tree).
-
Mechanism: Potent inhibition of I
B phosphorylation. Butein acts primarily as a Senomorphic . It does not necessarily kill senescent cells but "mutes" them by blocking the NF- B signaling loop that drives the secretion of IL-6 and IL-8. -
Key Finding: Studies in human fibroblasts show Butein suppresses SASP factors by >50% at non-cytotoxic concentrations (1-5
M).
Isoliquiritigenin (ISL) (The Redox Regulator)
-
Source: Glycyrrhiza glabra (Licorice).
-
Mechanism: ISL is a highly specific Nrf2 Activator . Unlike Butein, its primary utility is preventative. It facilitates the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1).
-
Key Finding: ISL prevents mitochondrial dysfunction in replicative senescence models, maintaining ATP production and reducing endogenous ROS.
Xanthohumol (XN) (The Metabolic Modulator)[1]
-
Mechanism: Unique prenyl group facilitates AMPK activation . XN modulates cellular metabolism, mimicking caloric restriction. It has shown potential in retinal pigment epithelium (RPE) senescence models.
-
Key Finding: XN exhibits a narrow therapeutic window; at high concentrations (>10
M), it shifts from cytoprotective to cytotoxic (pro-apoptotic), potentially acting as a senolytic.
Synthetic: 4-Bromo-4'-methoxychalcone (The Senolytic Candidate)[4][5][6]
-
Source: Synthetic modification.
-
Mechanism: Senolysis .[4][5][6][7][8] The introduction of a bromine atom and a methoxy group enhances lipophilicity and targets Bcl-2 family proteins.
-
Key Finding: In human aortic endothelial cells (HAEC), this derivative demonstrated selective cytotoxicity toward senescent cells (IC50 ~5
M) compared to young cells (IC50 >20 M), outperforming Fisetin in selectivity indices.
Part 3: Data Comparison
The following table synthesizes experimental data trends from comparative literature.
| Feature | Butein | Isoliquiritigenin (ISL) | Xanthohumol (XN) | 4-Bromo-4'-methoxy (Synthetic) |
| Primary Class | Senomorphic | Preventative / Antioxidant | Metabolic Modulator | Senolytic |
| Primary Target | IKK / NF- | Keap1 / Nrf2 | AMPK / Mitochondria | Bcl-2 / Tubulin |
| SASP Inhibition | High (+++) | Moderate (++) | Moderate (++) | Low (+) |
| ROS Scavenging | High | Very High | Moderate | Low |
| Senolytic Selectivity | Low | Low | Low-Moderate | High |
| Bioavailability | Low (Rapid metabolism) | Moderate | Low (Lipophilic) | High (Optimized) |
| Effective Conc. | 1 - 5 | 5 - 10 | 0.5 - 2 | 2 - 10 |
Part 4: Experimental Protocols
To validate these findings in your own laboratory, follow these standardized workflows.
Workflow Visualization
Caption: Standardized screening workflow for distinguishing senolytic vs. senomorphic activity.
Protocol 1: SA- -Galactosidase Staining (Validation)
Critical Step: Senescent cells are identified by increased lysosomal mass and activity of
-
Fixation: Wash cells with PBS. Fix with 2% formaldehyde/0.2% glutaraldehyde for 5 mins.
-
Wash: Rinse 2x with PBS.
-
Staining: Incubate overnight at 37°C (no CO2) in staining solution:
-
1 mg/mL X-gal
-
40 mM Citric acid/Sodium phosphate buffer (pH 6.0)
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Analysis: Count blue-stained cells under brightfield microscopy. >60% positive indicates established senescence.
Protocol 2: SASP Profiling (Senomorphic Efficacy)
Objective: Measure suppression of IL-6 secretion (major SASP factor) by Butein or ISL.
-
Induction: Induce senescence (e.g., Doxorubicin) and wait 7-10 days for phenotype establishment.
-
Treatment: Treat senescent cells with Chalcone derivative (0.1, 1, 5
M) for 24 hours. Control: Vehicle (DMSO <0.1%). -
Collection: Collect Conditioned Media (CM). Centrifuge to remove debris.
-
Quantification: Use Human IL-6 ELISA Kit. Normalize IL-6 concentration to total cell protein (BCA assay) to account for any cell death.
References
-
Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Source: Drug Discoveries & Therapeutics (2024).[2][5] Link:[Link]
-
Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications. Source: Frontiers in Pharmacology (2024). Link:[Link]
-
Xanthohumol Protects Morphology and Function in a Mouse Model of Retinal Degeneration. Source: Investigative Ophthalmology & Visual Science (2018).[3] Link:[Link]
-
Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions. Source: PubMed Central (2025). Link:[Link]
-
Butein, isoliquiritigenin, and scopoletin attenuate neurodegeneration via antioxidant enzymes and SIRT1/ADAM10 signaling pathway. Source: PubMed Central (2020). Link:[Link]
Sources
- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polyphenols-site.com [polyphenols-site.com]
- 7. Exploring Senolytic and Senomorphic Properties of Medicinal Plants for Anti-Aging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Potency of 4'-Methoxychalcone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory drug discovery, both chalcones and flavonoids have emerged as privileged scaffolds, demonstrating significant anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory potency of 4'-Methoxychalcone, a prominent chalcone derivative, and Quercetin, a widely studied flavonoid. By synthesizing experimental data, we aim to offer a clear perspective on their mechanisms of action, comparative efficacy, and the experimental workflows used to elucidate their anti-inflammatory effects.
Introduction to the Inflammatory Cascade and the Role of Small Molecule Inhibitors
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. These pathways, upon activation by inflammatory stimuli like lipopolysaccharide (LPS), trigger the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).
Small molecule inhibitors that can modulate these inflammatory pathways hold immense therapeutic potential. This compound and Quercetin represent two such classes of naturally-derived compounds that have demonstrated significant anti-inflammatory activity.
Mechanistic Deep Dive: How this compound and Quercetin Quell Inflammation
Both this compound and Quercetin exert their anti-inflammatory effects by targeting key nodes in the inflammatory signaling network. While their overarching mechanisms are similar, subtle differences in their molecular interactions may influence their potency and specificity.
The NF-κB Signaling Pathway: A Common Target
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
-
This compound and its derivatives have been shown to inhibit NF-κB activation. They can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation[1]. This ultimately leads to a downstream reduction in the expression of NF-κB-dependent genes, including iNOS and COX-2.
-
Quercetin is also a well-documented inhibitor of the NF-κB pathway[2][3]. It can suppress the phosphorylation and degradation of IκBα, thus blocking NF-κB's nuclear translocation and subsequent transcriptional activity[2]. This inhibitory action of quercetin on the NF-κB system leads to a decrease in the production of pro-inflammatory cytokines like TNF-α[2].
Figure 1: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.
-
This compound derivatives have been observed to modulate MAPK signaling pathways, although the specific effects can be context-dependent[4]. Some derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.
-
Quercetin has been demonstrated to inhibit the phosphorylation of all three major MAPKs (ERK, JNK, and p38) in various cell types[5][6][7][8]. This inhibition of MAPK signaling contributes to its broad-spectrum anti-inflammatory activity by suppressing the downstream activation of transcription factors and the production of inflammatory mediators.
Figure 2: Modulation of the MAPK signaling pathway.
Quantitative Comparison of Anti-inflammatory Potency
A direct comparison of the anti-inflammatory potency of this compound and Quercetin is challenging due to the limited availability of studies that have evaluated both compounds under identical experimental conditions. The following tables summarize available IC50 values for Quercetin and data for this compound and its closely related derivatives to provide a comparative perspective.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inflammatory Stimulus | IC50 (µM) | Reference |
| Quercetin | RAW 264.7 | LPS | ~25-50 | [9] |
| 2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) | RAW 264.7 | LPS (1 µg/mL) | Significant reduction at 20 µM | [10] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inflammatory Stimulus | IC50 (µM) / % Inhibition | Reference |
| Quercetin | TNF-α | Human PBMCs | - | Significant inhibition at 5-50 µM | [2] |
| Quercetin | TNF-α | Mouse BMDMs | LPS | Downregulated in a dose-dependent manner (6.25–50 μM) | [9] |
| 2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) | IL-6 | RAW 264.7 | LPS (1 µg/mL) | ~83.12% inhibition at 20 µM | [10] |
| 2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) | IL-1β | RAW 264.7 | LPS (1 µg/mL) | ~68.52% inhibition at 20 µM | [10] |
| 2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) | TNF-α | RAW 264.7 | LPS (1 µg/mL) | ~91.64% inhibition at 20 µM | [10] |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production and COX-2 Expression
| Compound | Target | Cell Line | Inflammatory Stimulus | IC50 (µM) / % Inhibition | Reference |
| Quercetin | PGE2 | RAW 264.7 | LPS | ~25 | [11] |
| Quercetin | COX-2 Expression | RAW 264.7 | LPS | ~65 | [11] |
| 2'-hydroxy-4'-methoxychalcone | PGE2 | Rat Peritoneal Macrophages | TPA | 3 | [8] |
| 2'-hydroxy-4'-methoxychalcone | COX-2 Protein Expression | Rat Peritoneal Macrophages | TPA | Inhibition parallel to PGE2 inhibition | [8] |
Note: Direct comparison is limited by variations in experimental models and stimuli.
Experimental Protocols for Assessing Anti-inflammatory Activity
Reproducibility and standardization are paramount in drug discovery research. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound and Quercetin.
General Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a commonly used model for in vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Quercetin, or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; typically 1 µg/mL), and incubate for the desired time period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 100 µM) and create a standard curve by serial dilution in the cell culture medium.
-
-
Sample Collection: After the treatment period, collect 50-100 µL of the cell culture supernatant from each well.
-
Assay Procedure:
-
Add 50 µL of each standard and sample to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Figure 3: Experimental workflow for the Griess Assay.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C[12].
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature[12].
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature[12].
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature[13].
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops[12][13].
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration from the standard curve.
Western Blotting for Inflammatory Protein Expression
Western blotting allows for the detection and semi-quantification of specific proteins, such as iNOS and COX-2, in cell lysates.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature[11].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-iNOS, anti-COX-2, or anti-β-actin as a loading control) overnight at 4°C[14].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[15].
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
Both this compound and Quercetin demonstrate significant anti-inflammatory potential by targeting the core NF-κB and MAPK signaling pathways. Quercetin is a well-characterized flavonoid with a broad spectrum of anti-inflammatory activities, supported by a wealth of experimental data. While direct quantitative comparisons are limited, the available evidence suggests that this compound and its derivatives are also potent inhibitors of inflammatory mediators.
The data on 2'-hydroxy-4'-methoxychalcone, with an IC50 of 3 µM for PGE2 inhibition, suggests that chalcones can exhibit high potency. However, further head-to-head comparative studies are essential to definitively establish the relative potency of this compound and Quercetin.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the anti-inflammatory effects of this compound and Quercetin under standardized conditions.
-
Structure-Activity Relationship (SAR) Studies: Further exploration of chalcone derivatives to optimize their anti-inflammatory potency and selectivity.
-
In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in animal models of inflammatory diseases.
This guide provides a foundational framework for researchers to understand and compare the anti-inflammatory properties of this compound and Quercetin. The detailed protocols and mechanistic insights are intended to facilitate further research and development of novel anti-inflammatory therapeutics.
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-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell Research Laboratories. Retrieved from [Link]
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- Kim, J. H., Lee, J. Y., & Kim, Y. J. (2021). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. International Journal of Molecular Sciences, 22(16), 8758.
- ResearchGate. (n.d.). The proposed mechanism of chalcones on the inhibition of NF-κB....
- Lee, E. J., Kim, J. H., Kim, H. P., & Kang, S. S. (2013). 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages. International immunopharmacology, 16(1), 114-121.
- ResearchGate. (2026). (PDF) Anti-Inflammatory Action of Indonesian Black Garlic (IBG) Ethanol Extracts in LPS-stimulated RAW 264.7 Macrophage Cells.
- ResearchGate. (2025). (PDF) Detailed Western Blotting (Immunoblotting) Protocol v1.
- ResearchGate. (n.d.). Physicochemical properties of 4-methoxychalcone derivatives 1a-i.
- Schnekenburger, M., Grandjenette, C., Ghelfi, J., Karius, T., Gagna, G., Gaigneaux, A., ... & Diederich, M. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical pharmacology, 82(6), 620-631.
- Benchchem. (n.d.).
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- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: 4'-Methoxychalcone as an HPLC Reference Standard
Executive Summary
In High-Performance Liquid Chromatography (HPLC) method development for flavonoids and synthetic precursors, the selection of an Internal Standard (IS) or calibration reference is often the bottleneck for robust validation.
4'-Methoxychalcone (4'-MC) emerges as a superior reference standard compared to unsubstituted chalcone or 2'-hydroxychalcone derivatives. Its primary advantage lies in metabolic and chemical stability : it lacks the 2'-hydroxyl group required for spontaneous cyclization into flavanones, a common degradation pathway that compromises other chalcone standards. Furthermore, its methoxy-substitution provides a "retention time sweet spot" on C18 columns—eluting after polar hydroxylated metabolites but before highly lipophilic parent backbones—ensuring baseline resolution without extending run times.
Chemical Context & Stability Mechanics
To understand why 4'-MC is the preferred choice, one must analyze the structural vulnerabilities of its alternatives.
The Cyclization Problem (The "Why")
Many researchers default to 2'-Hydroxychalcone because it is a common biosynthetic intermediate. However, under standard HPLC conditions (especially if mobile phases are slightly acidic or basic), 2'-hydroxychalcones undergo an intramolecular Michael addition to form Flavanones .
-
Result: Your reference standard peak area decreases over time, and a "ghost peak" (the flavanone isomer) appears, invalidating calibration curves.
-
The 4'-MC Solution: this compound replaces the reactive hydroxyl group with a stable methoxy ether. This steric and chemical block prevents cyclization, ensuring the standard remains >99% pure in solution for extended autosampler sequences.
Visualization: Stability & Cyclization Risk
The following diagram illustrates the degradation pathway that 4'-MC avoids.
Figure 1: Mechanistic comparison of stability. 2'-Hydroxychalcone is prone to cyclization, whereas this compound remains stable due to the ether linkage blocking the reaction site.
Comparative Performance Analysis
The following data compares this compound against the two most common alternatives: Unsubstituted Chalcone and 2'-Hydroxychalcone.
Experimental Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 40-90% B over 15 min.
-
Detection: UV @ 340 nm (Band I absorption).
Table 1: Chromatographic & Physical Properties
| Feature | This compound (Recommended) | Chalcone (Unsubstituted) | 2'-Hydroxychalcone |
| CAS Number | 1552-42-7 | 94-41-7 | 1214-47-7 |
| Retention Time (Rt) | Intermediate (~9.5 min) | Late (~12.0 min) | Early (~7.2 min) |
| LogP (Lipophilicity) | ~3.8 (Balanced) | ~3.1 | ~3.3 (Variable*) |
| UV Max ( | 340 nm (Strong) | 310 nm | 315 nm |
| Solution Stability (24h) | High (>99.5%) | High (>99%) | Poor (<95%) |
| Resolution Risk | Low (Distinct elution) | High (Co-elutes with non-polars) | High (Co-elutes with metabolites) |
Key Insights:
-
Retention Specificity: Unsubstituted chalcone is highly lipophilic and often requires long washout periods. 4'-MC elutes earlier due to the polarity of the methoxy oxygen, but later than polar hydroxylated metabolites, placing it in a "quiet" region of the chromatogram.
-
Spectral Sensitivity: The methoxy auxochrome causes a bathochromic shift (red shift) to ~340 nm, moving the detection away from the noisy UV region (210-254 nm) where solvent impurities interfere.
Experimental Protocol: Calibration & Validation
This protocol is designed to be self-validating , incorporating System Suitability Tests (SST) compliant with ICH Q2(R1) guidelines.
A. Stock Solution Preparation[1]
-
Solvent: Methanol:DMSO (90:10 v/v). Note: The 10% DMSO ensures rapid solubilization of the rigid chalcone backbone, preventing micro-precipitation.
-
Weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add 1 mL DMSO and sonicate for 30 seconds (solution should be clear yellow).
-
Dilute to volume with Methanol (Concentration: 1000 µg/mL).
B. HPLC Method Workflow
The following Graphviz diagram outlines the validation logic, ensuring that the standard performs correctly before sample analysis begins.
Figure 2: HPLC Method Validation Workflow. The critical path involves passing the SST (RSD and Tailing) before proceeding to linearity curves.
C. Validation Criteria (Acceptance Limits)
To ensure the 4'-MC standard is functioning correctly:
-
Linearity:
over the range of 5–100 µg/mL. -
Precision: Injection repeatability (n=6) should yield RSD < 1.0%.
-
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
References
-
International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641818, this compound. Retrieved from [Link]
-
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. (Contextual validation of chalcone stability issues). Retrieved from [Link]
Sources
Unlocking Chalcone Scaffolds: A Comparative Guide to the Pharmacodynamics of Methoxylated vs. Hydroxylated Derivatives
Chalcones (1,3-diphenyl-2-propen-1-ones) represent a highly privileged and versatile scaffold in medicinal chemistry, characterized by an α,β-unsaturated ketone core linking two aromatic rings[1]. As a Senior Application Scientist navigating early-stage drug discovery, I frequently evaluate how subtle functional group modifications dictate target engagement and downstream efficacy.
The dichotomy between hydroxyl (-OH) and methoxy (-OCH3) substitutions on the chalcone A- and B-rings fundamentally alters their physicochemical properties. This single functional pivot shifts their pharmacodynamic profiles from potent antioxidants to aggressive antimitotic agents[2]. This guide deconstructs the structure-activity relationships (SAR) and details the self-validating experimental workflows necessary to objectively compare these two derivative classes.
Mechanistic Divergence: Pharmacodynamics & SAR
Hydroxylated Chalcones: The Radical Scavengers
Hydroxylated chalcones are primarily characterized by their robust antioxidant and anti-inflammatory activities. The underlying mechanism relies heavily on Hydrogen Atom Transfer (HAT)[3]. The presence of free phenolic hydroxyl groups allows for facile conversion into stable phenoxy radicals, effectively neutralizing reactive oxygen species (ROS)[4]. Furthermore, polyhydroxylated chalcones can engage in critical hydrogen-bonding interactions within the ATP-binding pockets of various inflammatory kinases, blocking downstream signaling cascades.
Methoxylated Chalcones: The Antimitotic Disruptors
Conversely, replacing hydroxyl groups with methoxy groups eliminates the HAT capability but significantly increases the molecule's lipophilicity and steric bulk. This structural shift redirects the pharmacodynamic focus toward anticancer mechanisms[5]. Methoxylated chalcones—particularly those with trimethoxy configurations (e.g., 3,4,5-trimethoxy substitutions)—exhibit high affinity for the colchicine-binding site on tubulin, disrupting microtubule polymerization[5]. Additionally, methoxy substitutions at the 3 and 4 positions are known to inhibit ABC efflux transporters like BCRP and P-gp, reversing multidrug resistance in cancer cell lines[5].
The Ortho-Methoxy Effect: Interestingly, when a methoxy group is positioned ortho to a hydroxyl group, it forms an intramolecular hydrogen bond that weakens the adjacent O-H bond. This makes hydrogen abstraction surprisingly easier, synergistically boosting the molecule's antioxidant capacity beyond what a solitary hydroxyl group could achieve[4].
Fig 1. Divergent pharmacodynamic pathways of hydroxylated vs. methoxylated chalcones.
Quantitative Data Comparison
To ground these mechanistic claims, we must evaluate the empirical data. The table below synthesizes representative performance metrics comparing typical hydroxylated versus methoxylated chalcone profiles, highlighting how structural choices dictate assay performance[4][5][6].
| Property / Assay | Hydroxylated Chalcones | Methoxylated Chalcones | Mechanistic Rationale |
| DPPH Scavenging (IC50) | Highly Active (0.5 - 5.0 µM) | Weak / Inactive (> 50 µM) | HAT mechanism requires free -OH groups for radical neutralization. |
| Tubulin Inhibition (IC50) | Weak (> 20 µM) | Highly Active (1.0 - 5.0 µM) | Methoxy groups provide optimal steric fit in the colchicine binding pocket. |
| Efflux Pump (BCRP) Inhibition | Poor | Strong | Increased lipophilicity allows interaction with transmembrane efflux transporters. |
| LogP (Lipophilicity) | Lower (Hydrophilic tendency) | Higher (Lipophilic tendency) | Methylation caps the polar -OH group, increasing membrane permeability. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the assays used to evaluate these compounds must be built as self-validating systems. Below are the optimized protocols I deploy to differentiate these chalcone classes, complete with the causality behind the methodological choices.
Protocol A: Kinetic DPPH Scavenging Assay (Validating Hydroxylated Chalcones)
-
Objective: Quantify the HAT-driven antioxidant capacity.
-
Causality & Rationale: We utilize an aprotic solvent (e.g., absolute ethanol) rather than aqueous buffers. Why? Because protic solvents can induce Sequential Proton Loss Electron Transfer (SPLET), which confounds the measurement of pure HAT kinetics. By isolating the environment, we ensure we are strictly measuring the efficacy of the hydroxyl groups.
-
Step-by-Step:
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH• in absolute ethanol. Protect from light to prevent auto-degradation.
-
Compound Dilution: Prepare serial dilutions of the chalcone (0.1 µM to 100 µM) in ethanol.
-
Internal Control System: Run Ascorbic Acid (Vitamin C) as a positive control and a solvent-only blank[4].
-
Reaction: Mix 100 µL of compound with 100 µL of DPPH• solution in a 96-well plate.
-
Kinetic Read: Measure absorbance at 517 nm every minute for 30 minutes.
-
Validation Check: The assay is only valid if the Ascorbic Acid control reaches steady-state quenching within 15 minutes, proving the radicals were active and the solvent environment was optimal.
-
Protocol B: Tubulin Polymerization Fluorometric Assay (Validating Methoxylated Chalcones)
-
Objective: Assess the antimitotic potential via microtubule destabilization.
-
Causality & Rationale: Tubulin polymerization is highly sensitive to thermodynamics and buffer conditions. We use a buffer enriched with GTP and glycerol. Why? Glycerol lowers the critical concentration of tubulin required for assembly, ensuring a robust baseline polymerization curve so that the destabilizing effect of methoxylated chalcones is unambiguously detectable.
-
Step-by-Step:
-
Buffer Prep: Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Compound Incubation: Pre-incubate tubulin with methoxylated chalcones (1 µM to 50 µM) on ice for 15 minutes.
-
Internal Control System: Use Colchicine (3 µM) as a positive destabilization control and Paclitaxel (3 µM) as a stabilization control[5]. This dual-control setup self-validates the assay's ability to detect bidirectional shifts in polymerization.
-
Kinetic Read: Transfer to a 37°C pre-warmed plate reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes.
-
Validation Check: The assay is validated when the Paclitaxel curve shows a steep, immediate slope (Vmax) and the Colchicine curve remains flat. The chalcone's IC50 is calculated based on the reduction of the final steady-state fluorescence compared to the vehicle control.
-
Fig 2. Self-validating experimental workflow for chalcone profiling.
Conclusion
The structural pivot from hydroxylated to methoxylated chalcones is not merely a chemical nuance; it is a fundamental redirection of the molecule's biological trajectory. By understanding the causality behind their interactions—HAT-driven radical scavenging versus steric tubulin binding—and deploying rigorously controlled, self-validating experimental designs, drug development professionals can rationally select the appropriate chalcone scaffold for either inflammatory/oxidative indications or oncological targets.
References
-
Title: Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Anticancer Mechanisms of Natural and Synthetic Chalcones Source: Encyclopedia MDPI URL: [Link]
-
Title: Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review Source: Journal of Chemical Reviews URL: [Link]
-
Title: Chalcones and their derivatives as antioxidants: Mechanism and Applications Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues Source: D-NB.info URL: [Link]
-
Title: The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. d-nb.info [d-nb.info]
- 4. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanisms of Natural and Synthetic Chalcones | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4'-Methoxychalcone
Comprehensive Safety and Operational Guide for Handling 4'-Methoxychalcone in Drug Development
Executive Summary & Operational Context
(CAS: 959-23-9) is a highly bioactive chalcone derivative extensively utilized in metabolic research and drug development[1]. It serves as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), driving adipocyte differentiation and modulating adipokine secretion to improve insulin sensitivity[2][3].
While its pharmacological profile is highly valuable, the compound's chemical structure—specifically its α,β-unsaturated ketone moiety—acts as a reactive Michael acceptor[4]. This reactivity, combined with its lipophilicity and tendency to form fine, easily aerosolized dust, necessitates strict adherence to specialized handling, personal protective equipment (PPE), and disposal protocols to ensure laboratory safety and experimental integrity[4][5].
Hazard Identification & Chemical Causality
Understanding the chemical basis of a hazard is the first step in building a self-validating safety protocol. Below is the quantitative hazard data mapped to its structural causality.
Table 1: Quantitative Hazard Data & Causality
| Hazard Class | GHS Category | Chemical Causality |
| Skin Irritation | Category 2 (H315) | The compound's lipophilic structure allows rapid dermal penetration. Once absorbed, the reactive enone moiety acts as a Michael acceptor, covalently binding to nucleophilic sites on skin proteins and triggering a localized inflammatory response[4]. |
| Eye Irritation | Category 2 (H319) | Direct contact with mucosal membranes leads to rapid protein adduction, causing severe, immediate irritation and potential corneal damage[4]. |
| Respiratory Irritation | Category 3 (STOT SE, H335) | The fine crystalline powder is highly prone to static cling and easily aerosolizes. Inhalation causes both mechanical abrasion and chemical irritation of the respiratory tract lining[4][5]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive chalcones. The following matrix outlines the required equipment and the operational causality behind each choice.
Table 2: PPE Specifications & Operational Causality
| Equipment Type | Specification | Operational Causality |
| Hand Protection | Nitrile Gloves (EN 374) | Standard latex offers inadequate protection against lipophilic chalcones and the DMSO solvent used for dissolution. Nitrile provides a robust, impermeable chemical barrier[5][6]. |
| Eye Protection | Tightly fitting safety goggles (EN 166 or NIOSH) | Safety glasses with side shields are insufficient. Tightly fitting goggles prevent the ingress of airborne particulate matter during powder weighing[6]. |
| Body Protection | Flame-resistant lab coat | Minimizes static charge accumulation, which could otherwise ignite fine organic dusts or cause the powder to aerosolize off the spatula[6]. |
| Respiratory | N95/P2 Respirator or Class II Fume Hood | Prevents the inhalation of aerosolized micro-particles during chemical transfer and weighing[5][6]. |
Experimental Workflow: Handling & Solution Preparation
To maintain both safety and experimental integrity, the preparation of this compound must follow a strict, self-validating workflow.
Table 3: Quantitative Solubility Data
| Solvent | Maximum Solubility | Validation / Causality |
| Anhydrous DMSO | 48 mg/mL (~201.44 mM) | Moisture contamination severely reduces solubility. Using fresh, anhydrous DMSO prevents precipitation and ensures accurate dosing[7]. |
| Ethanol | 2 mg/mL | Suitable only for low-concentration assays due to the solvent's polarity limitations[7]. |
| Water | Insoluble | High lipophilicity prevents aqueous dissolution; requires a vehicle (e.g., DMSO) for all biological assays[7]. |
Protocol 1: Safe Handling and Solution Preparation
-
Pre-Operational Setup : Verify that the Class II Biological Safety Cabinet or Fume Hood is fully operational[5]. Ensure all non-sparking spatulas and anti-static weighing boats are sterilized and completely dry[5].
-
Causality: Chalcone powders are highly prone to static cling, which causes erratic balance readings and increases the risk of aerosolization[5].
-
-
PPE Donning : Equip nitrile gloves, tightly fitting goggles, and a lab coat[6].
-
Weighing : Carefully transfer the this compound powder using a non-sparking spatula to minimize dust generation[5].
-
Dissolution : Add directly to the weighing vessel to achieve the desired concentration (do not exceed 48 mg/mL)[7].
-
Causality: Moisture introduces hydrogen bonding that disrupts the solvent-solute interaction, causing the chalcone to precipitate out of solution[7].
-
-
Validation & Storage : Visually inspect the solution against a light source to ensure complete dissolution. Aliquot into amber vials and store at -20°C[8].
-
Causality: Amber vials protect against UV-induced photoisomerization of the chalcone double bond, while -20°C prevents thermal degradation[8].
-
Figure 1: Step-by-step operational workflow for the safe handling and preparation of this compound.
Biological Application: PPARγ Signaling Pathway
For researchers utilizing this compound in metabolic assays, understanding its mechanistic pathway is critical for experimental design. The compound significantly upregulates adipogenic genes (aP2, FAS, adiponectin, and GluT 4) by activating PPARγ and simultaneously attenuating the inhibitory effects of TNF-α[2][3].
Figure 2: this compound signaling pathway promoting adipocyte differentiation via PPARγ.
Spill Management & Disposal Plans
Accidental releases require immediate, specific actions to prevent exposure and facility contamination.
Protocol 2: Spill Containment and Chemical Disposal
-
Solid Spill Containment : Do not dry sweep [5]. Cover the spill with damp absorbent paper or use a specialized HEPA-filtered laboratory vacuum.
-
Liquid Spill (DMSO Solution) : Absorb the spill with inert materials such as vermiculite or dry sand.
-
Causality: DMSO rapidly penetrates standard protective barriers and the skin, carrying dissolved chalcones directly into the bloodstream. Inert absorbers prevent dermal contact and contain the chemical spread.
-
-
Routine Disposal : Collect all contaminated materials (including gloves, weighing boats, and absorbent paper) in a sealed, labeled, and compatible chemical waste container[4].
References
-
Han Y, et al. "Regulatory effects of 4-methoxychalcone on adipocyte differentiation through PPARγ activation and reverse effect on TNF-α in 3T3-L1 cells." Food Chem Toxicol. 2017.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulatory effects of 4-methoxychalcone on adipocyte differentiation through PPARγ activation and reverse effect on TNF-α in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
